Technical Documentation Center

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • CAS: 1005697-97-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural and Pharmacological Profiling of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Executive Summary In modern drug discovery, the strategic assembly of privileged scaffolds is paramount to developing highly selective and bioavailable therapeutics. 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of privileged scaffolds is paramount to developing highly selective and bioavailable therapeutics. 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS: 1005697-97-1) represents a highly versatile, modular building block frequently utilized in the design of kinase inhibitors, GPCR antagonists, and novel antibacterial agents[1],[2].

This technical whitepaper provides an authoritative breakdown of the compound’s physicochemical properties, structural rationale, and synthetic methodologies. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols for seamless integration into high-throughput discovery pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine stems from the synergistic properties of its three core moieties: the pyrazole ring, the sulfonyl linker, and the piperazine core[1],.

  • 1-Ethyl-3-methyl-1H-pyrazole: Heteroaromatic rings like pyrazole are classic hinge-binding motifs in kinase inhibitors. They provide critical hydrogen bond donor and acceptor interactions within the ATP-binding pocket. The ethyl and methyl substitutions tune the lipophilicity and dictate the dihedral angle of the molecule, preventing steric clashes within tight binding pockets[3],[4].

  • Sulfonyl Group ( SO2​ ): Unlike planar amide bonds, the sulfonyl group adopts a rigid tetrahedral geometry. This acts as a precise vector, directing the attached piperazine out of the hydrophobic pocket and toward the solvent-exposed region. Furthermore, sulfonamides exhibit superior metabolic stability against amidases[2].

  • Piperazine Core: A ubiquitous pharmacophore that modulates the overall pKa​ of the molecule, enhances aqueous solubility, and serves as a modular attachment point for further derivatization (e.g., reductive amination or cross-coupling)[5].

Quantitative Physicochemical Data

To facilitate compound library design and Lipinski Rule-of-Five assessments, the core quantitative metrics of the scaffold are summarized below[1],[6]:

PropertyValueClinical / Synthetic Significance
CAS Number 1005697-97-1Primary identifier for procurement and registry[1].
Molecular Weight 258.34 g/mol Low MW allows ample room for downstream functionalization without exceeding the 500 Da limit[6].
Molecular Formula C10​H18​N4​O2​S Indicates a high nitrogen content, favorable for target engagement[6].
Topological Polar Surface Area (TPSA) 75.6 ŲOptimal for membrane permeability; balances solubility and lipophilicity[6].
Hydrogen Bond Acceptors 5Facilitates strong interactions with kinase hinge regions and water networks[6].
XLogP3-AA ~0.3 - 1.0Favorable lipophilicity profile for oral bioavailability[6].

Synthetic Methodology & Self-Validating Protocols

The synthesis of sulfonyl piperazines requires strict control over reaction kinetics to prevent bis-sulfonylation and degradation. The following protocol outlines the optimal synthesis of the target compound using a mono-Boc-protected piperazine strategy[2],[5].

Causality in Experimental Design
  • Why use Boc-Piperazine? Unprotected piperazine possesses two equivalent secondary amines. Reacting it directly with a sulfonyl chloride often yields a mixture of mono- and bis-sulfonylated products. Using mono-Boc-piperazine ensures a strict 1:1 stoichiometric coupling[2].

  • Why use DIPEA over Triethylamine? N,N-Diisopropylethylamine (DIPEA) is sterically hindered. This prevents the base from acting as a competing nucleophile against the highly reactive pyrazole-4-sulfonyl chloride, thereby minimizing the formation of inactive side products[3],[4].

  • Temperature Control (0 °C to RT): Sulfonylation is highly exothermic. Initiating the reaction at 0 °C controls the kinetic rate, preventing thermal degradation of the pyrazole core[4],[5].

Step-by-Step Protocol

Step 1: Sulfonylation (Formation of the Boc-Protected Intermediate)

  • Preparation: Dissolve mono-Boc-piperazine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath[3].

  • Electrophile Addition: Dissolve 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq, 10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic release[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours.

  • Validation Checkpoint 1: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is complete when the sulfonyl chloride spot is entirely consumed[3].

Step 2: Deprotection & Isolation

  • Cleavage: Cool the reaction mixture to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 equivalents). Stir at room temperature for 2 hours[2].

  • Quenching: Concentrate the mixture in vacuo to remove excess TFA. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO3​ until the pH of the aqueous layer reaches ~8.0[5].

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine[5].

SynthesisWorkflow A Pyrazole-4-Sulfonyl Chloride (Electrophile) C DIPEA / DCM (0°C to RT) Exothermic Control A->C B Mono-Boc-Piperazine (Nucleophile) B->C D Boc-Protected Intermediate (LC-MS: m/z 359.1) C->D Nucleophilic Attack E TFA / DCM (RT, 2h) Acidic Cleavage D->E Deprotection F Target Compound (CAS: 1005697-97-1) E->F Purification

Step-by-step synthetic workflow for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

Pharmacological Utility & Target Engagement

The pyrazole-sulfonyl-piperazine architecture is a highly validated pharmacophore in the development of targeted therapeutics. Its most prominent application is in the design of ATP-competitive kinase inhibitors and novel Gram-negative antibiotics (such as LpxH inhibitors)[2].

When a drug candidate utilizing this scaffold enters a biological system, the pyrazole ring anchors the molecule to the target protein via hydrogen bonding. The sulfonyl group acts as a rigid spacer, projecting the piperazine ring into the solvent channel. Because the piperazine is basic (protonated at physiological pH), it drastically improves the aqueous solubility of the parent drug, enhancing oral bioavailability and altering the pharmacokinetic (PK) profile without disrupting the primary pharmacodynamic (PD) binding event[2],[5].

TargetEngagement Hinge Kinase Hinge Region (ATP-Binding Pocket) Pyrazole 1-Ethyl-3-methyl-pyrazole (H-Bond Donor/Acceptor) Hinge->Pyrazole Target Engagement Sulfonyl Sulfonyl Linker (SO2) (Rigid Tetrahedral Vector) Pyrazole->Sulfonyl Covalent Scaffold Piperazine Piperazine Ring (Solvent-Exposed Motif) Sulfonyl->Piperazine Trajectory Control Effect Downstream Inhibition (Signal Transduction Block) Piperazine->Effect Pharmacokinetic Modulation

Mechanistic target engagement model of the pyrazole-sulfonyl-piperazine pharmacophore.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized building block before integration into complex drug discovery libraries, the following self-validating analytical parameters must be met[3],[5]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Ionization Mode: ESI+ (Electrospray Ionization Positive).

    • Expected m/z : 259.1 [M+H]+ (Calculated exact mass is 258.11)[6].

    • Purity Threshold: >95% based on UV integration at 254 nm.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Look for the distinct singlet of the pyrazole aromatic proton (~7.50 ppm).

    • Confirm the presence of the ethyl group (quartet at ~4.10 ppm, triplet at ~1.40 ppm) and the methyl group (singlet at ~2.20 ppm).

    • The piperazine protons should appear as distinct multiplets between 2.80–3.20 ppm, confirming the successful deprotection of the Boc group (which would otherwise appear as a massive singlet at ~1.45 ppm)[3],[5].

Sources

Exploratory

Mechanism of Action and Structural Pharmacology of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Benzothiazinone Derivatives in Mycobacterium tuberculosis

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds targeting unexploited biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds targeting unexploited biological pathways. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable, extracellularly accessible target in mycobacterial cell wall biosynthesis[1][2]. While first-generation benzothiazinones (BTZs) like Macozinone (PBTZ169) exhibit sub-nanomolar potency, their extreme lipophilicity limits their clinical pharmacokinetic profiles[3][4].

This technical guide explores the rational design and mechanism of action (MoA) of sPBTZ derivatives —specifically those incorporating the 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine moiety. By acting as a suicide inhibitor, this scaffold maintains potent covalent binding to DprE1 while significantly improving aqueous solubility and microsomal stability[5][6].

The Biological Target: DprE1 and Arabinan Biosynthesis

The mycobacterial cell wall relies heavily on arabinogalactan and lipoarabinomannan for structural integrity and host immune evasion. The biosynthesis of these polymers requires the sole arabinose donor, decaprenylphosphoryl-β-D-arabinose (DPA)[2][7].

The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step epimerization process:

  • Oxidation: DprE1, an FAD-dependent oxidase, oxidizes the C2' hydroxyl group of DPR to produce the keto-intermediate decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX)[2].

  • Reduction: DprE2, an NADH-dependent reductase, subsequently reduces DPX to DPA[2][7].

Inhibition of DprE1 halts this pathway, leading to the rapid cessation of cell wall synthesis, accumulation of toxic intermediates, and subsequent bacterial lysis[5].

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 (Oxidase) + FAD DPR->DprE1 Substrate Binding DPX DPX (Keto-intermediate) DprE1->DPX Oxidation DprE2 DprE2 (Reductase) + NADH DPX->DprE2 DPA DPA (Arabinose Donor) DprE2->DPA Reduction CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall sPBTZ sPBTZ Inhibitor (Sulfonyl-piperazine BTZ) sPBTZ->DprE1 FADH2 Reduction & Covalent Binding Adduct Covalent Adduct (Cys387-Nitroso) sPBTZ->Adduct Adduct->DprE1 Inactivation

Metabolic pathway of DPR epimerization and covalent inhibition of DprE1 by sPBTZ derivatives.

Mechanism of Action: Suicide Inhibition via Covalent Adduct Formation

The sPBTZ class of compounds, including those bearing the 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine side chain, are mechanism-based suicide inhibitors [2][5]. The mechanism relies on the catalytic machinery of the target enzyme to activate the drug:

  • Active Site Sequestration: The sulfonyl-piperazine pyrazole moiety anchors the molecule within the highly hydrophobic substrate-binding pocket of DprE1. The sulfone group acts as a polar hinge, orienting the reactive benzothiazinone core toward the FAD cofactor[5].

  • Enzymatic Reduction: The nitro group (-NO2) at the 8-position of the benzothiazinone ring is reduced by the enzyme's own FADH2 cofactor to a highly reactive nitroso intermediate (-NO)[1][5].

  • Covalent Bond Formation: The electrophilic nitroso group immediately undergoes a nucleophilic attack by the thiolate anion of Cys387 , a strictly conserved residue in the DprE1 active site. This forms a stable semi-mercaptal/covalent adduct, irreversibly inactivating the enzyme[1][7].

Mutations at the Cys387 residue (e.g., C387S, C387G) confer high-level resistance to all BTZ-class drugs, confirming this highly specific molecular interaction[1][5].

Structural Rationale for the Sulfonyl-Piperazine Scaffold

While Macozinone (PBTZ169) utilizes a cyclohexylmethyl-piperazine side chain, it suffers from poor aqueous solubility, complicating oral formulation[3][4]. The introduction of the 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine side chain was a structure-guided optimization (yielding the sPBTZ series) designed to address this[5][6].

  • The Sulfonyl Group (-SO2-): Introduces a strong dipole and hydrogen-bonding potential, drastically reducing the overall LogP of the molecule and improving aqueous solubility[5].

  • The Piperazine Ring: Provides conformational flexibility, acting as a spacer that allows the molecule to navigate the narrow entry channel of the DprE1 active site[4][8].

  • The 1-Ethyl-3-methyl-1H-pyrazole Ring: Fills a specific hydrophobic sub-pocket near the entrance of the active site. The ethyl and methyl substituents provide optimal van der Waals contacts without creating steric clashes, while the pyrazole nitrogen atoms offer improved metabolic stability against microsomal degradation compared to aliphatic rings[5][6].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the comparative pharmacological profiles of the parent BTZ and the optimized sPBTZ derivative.

Compound ClassSide-Chain ModificationMIC₉₉ vs Mtb H37Rv (nM)Target AdductPhysicochemical Profile
Macozinone (PBTZ169) Cyclohexylmethyl-piperazine~0.3Cys387Highly lipophilic (High LogP), poor aqueous solubility.
sPBTZ Derivative 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine~6.0Cys387Improved solubility, enhanced microsomal stability[5].

Note: While the sPBTZ derivative shows a slight reduction in raw in vitro potency compared to Macozinone, its superior solubility profile provides a wider therapeutic window and easier formulation for in vivo efficacy[5][6].

Experimental Protocols for MoA Validation

To rigorously validate the covalent mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives, a self-validating experimental system utilizing intact protein mass spectrometry and kinetic assays is required[2].

MoA_Workflow Step1 1. Recombinant DprE1 Expression & Purification Step2 2. Compound Incubation (sPBTZ + DprE1 + FADH2) Step1->Step2 Step3 3. Intact Mass Spectrometry (LC-TOF MS) Step2->Step3 Step4 4. X-ray Crystallography (Co-crystallization) Step2->Step4 Step5 5. Kinetic Assays (Resazurin/Menadione) Step2->Step5 Result1 Mass Shift Detection (+ Inhibitor Mass) Step3->Result1 Result2 Structural Resolution (Cys387 Adduct) Step4->Result2 Result3 IC50 & MIC Determination Step5->Result3

Experimental workflow for validating the covalent mechanism of DprE1 inhibitors.

Protocol A: Intact Protein LC-MS for Covalent Adduct Verification

Causality: To prove suicide inhibition, we must detect the physical mass shift of the enzyme corresponding to the covalently bound drug. Because the nitro group is reduced to a nitroso group prior to binding, the expected mass shift is the exact mass of the inhibitor minus 16 Da (loss of one oxygen atom)[1][7].

  • Enzyme Preparation: Purify recombinant Mtb DprE1 (50 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl. Critical Step: Exclude reducing agents like DTT or β-mercaptoethanol from the final buffer, as free thiols will competitively react with the nitroso intermediate, yielding false-negative mass shifts.

  • Inhibitor Incubation: Add the sPBTZ derivative to a final concentration of 250 µM (5x molar excess). Incubate at 37°C for 2 hours to ensure complete turnover and adduct formation.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and non-covalently bound ligands.

  • LC-TOF MS Analysis: Inject the desalted protein onto an LC-ESI-TOF mass spectrometer. Deconvolute the multiply charged protein envelope using MaxEnt1 software.

  • Data Interpretation: A mass shift of +[Mass_Inhibitor - 16 Da] confirms the formation of the Cys387-nitroso adduct[5].

Protocol B: In Vitro DprE1 Kinetic Inhibition Assay

Causality: DprE1 does not produce a naturally fluorescent or easily measurable product. Therefore, we utilize a coupled assay where electrons from the FADH2 cofactor are transferred to an artificial electron acceptor (menadione), which subsequently reduces resazurin to the highly fluorescent resorufin[2].

  • Assay Mixture: In a 96-well black microtiter plate, combine 50 mM sodium phosphate buffer (pH 7.5), 0.05% Tween 20, 50 µM resazurin, 20 µM menadione, and 10 nM purified DprE1[2].

  • Compound Addition: Dispense the sPBTZ derivative in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM)[2].

  • Reaction Initiation: Add the substrate, farnesylphosphoryl-β-D-ribose (FPR, a shorter-chain soluble analog of DPR), to a final concentration of 100 µM to initiate the reaction.

  • Kinetic Monitoring: Immediately monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 30 minutes at 30°C.

  • Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the apparent IC50​ . Because the inhibitor is covalent, note that the IC50​ will be time-dependent[2].

Conclusion

The integration of the 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine moiety into the benzothiazinone scaffold represents a masterclass in structure-guided drug design. By preserving the highly specific, FADH2-mediated suicide inhibition of DprE1 while engineering the side chain for optimal physicochemical properties, sPBTZ derivatives offer a highly promising avenue for the treatment of drug-resistant tuberculosis[5][6].

References

  • Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. ACS Infectious Diseases. Available at:[Link]

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. Available at:[Link]

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. OUCI. Available at:[Link]

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. PubMed. Available at:[Link]

  • Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org. Available at:[Link]

  • MACOZINONE. Inxight Drugs. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Executive Summary In modern drug discovery, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates downstream formulation viability, shelf-life, and pharmacokinetic performance. 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates downstream formulation viability, shelf-life, and pharmacokinetic performance. 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1005697-97-1) is a highly versatile bifunctional intermediate. It combines a basic piperazine moiety—frequently utilized to modulate aqueous solubility and target affinity—with a lipophilic, sterically tuned 1-ethyl-3-methylpyrazole ring linked via a robust sulfonamide bond.

This whitepaper provides an in-depth technical guide to the thermodynamic stability of this compound. By analyzing the causality between its structural motifs and its physicochemical behavior, we establish self-validating protocols for thermal analysis and solution-state degradation profiling.

Structural Thermodynamics and Mechanistic Causality

The thermodynamic stability of a molecule is fundamentally governed by its intramolecular bond dissociation energies and intermolecular crystal lattice interactions. For 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, stability is defined by three distinct domains:

  • The Sulfonamide Linkage: Unlike carboxamides, sulfonamides are highly resistant to hydrolytic cleavage. The d-orbital participation from the sulfur atom creates a stable tetrahedral geometry that sterically shields the central sulfur from nucleophilic attack. This results in a high activation energy ( Ea​ ) for hydrolysis, making the molecule thermodynamically stable in aqueous solutions across a broad pH range.

  • The Pyrazole Core: The 1-ethyl-3-methyl substitution pattern introduces specific steric bulk. The ethyl group at the N1 position disrupts planar π−π stacking in the solid state. Consequently, this lowers the crystal lattice energy compared to unsubstituted analogs, which thermodynamically favors solubility but may lower the melting point ( Tm​ ) and glass transition temperature ( Tg​ ) of amorphous phases.

  • The Piperazine Ring: The secondary amine of the piperazine ring is a strong hydrogen bond donor and acceptor. In the solid state, it drives the formation of polymorphic networks. In solution, its protonation state (pKa ~9.8) dictates the thermodynamic equilibrium of solvation.

The integration of pyrazole and sulfonamide motifs is a proven strategy in developing robust therapeutics, such as carbonic anhydrase inhibitors and antitubercular agents, precisely because of their predictable thermodynamic behavior and resistance to metabolic degradation [1].

Quantitative Physicochemical Data

To establish a baseline for thermodynamic profiling, the intrinsic physicochemical properties of the compound must be quantified. The table below summarizes the key molecular descriptors and extrapolated thermodynamic parameters based on comparative piperazine-sulfonamide systems [2].

ParameterValue / DescriptorThermodynamic Implication
Molecular Formula C10H18N4O2SBaseline for mass balance in degradation assays.
Molecular Weight 258.34 g/mol Standardizes molar heat capacity measurements.
Monoisotopic Mass 258.1150Critical for LC-MS degradant identification.
XLogP3-AA -0.6Indicates high aqueous solubility; thermodynamically favors the aqueous phase over lipid partitioning.
Topological Polar Surface Area (TPSA) 75.6 ŲHigh hydrogen-bonding capacity, strongly influencing enthalpy of solvation ( ΔHsolv​ ).
Hydrogen Bond Acceptors 5Drives crystal lattice enthalpy ( ΔHcryst​ ) via intermolecular networking.

Data derived and corrected from structural cheminformatics databases [3].

Workflows for Thermodynamic Profiling

To accurately capture the thermodynamic stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. The workflow below illustrates the logical progression from solid-state thermal analysis to solution-state kinetics.

Workflow Start Compound Synthesis & Purification Thermal Solid-State Thermal Analysis (DSC / TGA) Start->Thermal Solution Solution-State Stability (HPLC / LC-MS) Start->Solution Calorimetry Isothermal Microcalorimetry (IMC) Start->Calorimetry Validation Data Synthesis & Shelf-life Prediction Thermal->Validation Solution->Validation Calorimetry->Validation

Workflow for comprehensive thermodynamic stability profiling.
Protocol 1: Solid-State Stability via Differential Scanning Calorimetry (DSC)

This protocol is self-validating: the integral of the melting endotherm ( ΔHm​ ) must remain constant across varying heating rates unless kinetic degradation is occurring simultaneously.

Causality: DSC identifies the glass transition temperature ( Tg​ ) and melting point ( Tm​ ). For piperazine-containing compounds, amorphous phases can exhibit high physical stability if the Tg​ is significantly above room temperature, preventing spontaneous crystallization [4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine into a standard aluminum hermetic pan. Seal the pan to prevent solvent evaporation.

  • Instrument Calibration: Calibrate the DSC using an indium standard to ensure accurate heat flow and temperature readings.

  • Thermal Cycling (Heat-Cool-Heat):

    • Ramp 1: Heat from 20°C to 200°C at 10°C/min to erase thermal history and observe the initial melting endotherm.

    • Cooling: Quench cool at 50°C/min to -20°C to trap the compound in its amorphous state.

    • Ramp 2: Heat from -20°C to 200°C at 10°C/min.

  • Data Analysis: Extract the Tg​ from the step-change in heat capacity during Ramp 2. Calculate the activation energy of solid-state decomposition using the Kissinger equation if exothermic degradation peaks are observed post-melting.

Protocol 2: Forced Degradation and Solution-State Kinetics

This protocol utilizes a mass-balance approach. It is self-validating because the molar sum of the parent API and identified degradants must equal 100% of the initial concentration. If it does not, it indicates the formation of undetected volatile degradants or irreversible column adsorption.

Causality: Subjecting the compound to extreme pH and oxidative stress forces the thermodynamic equilibrium toward degradation, allowing for the calculation of the reaction rate constant ( k ) and half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Methanol/Water (50:50, v/v).

  • Hydrolytic Stress: Aliquot 1 mL of stock. Add 1 mL of 1N HCl (acidic stress) or 1N NaOH (basic stress). Incubate at 60°C for 48 hours.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Neutralization & Dilution: Neutralize the hydrolytic samples. Dilute all samples to a theoretical concentration of 0.1 mg/mL.

  • LC-MS Analysis: Inject 10 µL onto a C18 column. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor via UV (254 nm) and ESI+ Mass Spectrometry.

  • Kinetic Calculation: Plot ln([API]t​/[API]0​) versus time to determine if degradation follows first-order kinetics.

Degradation Pathways

Understanding the specific vulnerabilities of the molecule is critical for formulation. While the sulfonamide bond is thermodynamically stable, extreme conditions will force its cleavage. Furthermore, the secondary amine of the piperazine is susceptible to N-oxidation.

Degradation API 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl) sulfonyl)piperazine Stress1 Aqueous Hydrolysis (Extreme pH + Heat) API->Stress1 Stress2 Oxidative Stress (ROS / Peroxides) API->Stress2 Deg1 Sulfonamide Cleavage (Pyrazole-sulfonic acid + Piperazine) Stress1->Deg1 Deg2 Piperazine N-Oxidation Stress2->Deg2

Primary degradation pathways under hydrolytic and oxidative stress.

Conclusion

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine represents a thermodynamically robust building block for drug discovery. Its sulfonamide linkage provides exceptional resistance to standard aqueous hydrolysis, while the ethyl-methyl substitution on the pyrazole ring optimizes its solid-state lattice energy for improved solubility. By applying the self-validating DSC and LC-MS protocols detailed in this guide, researchers can accurately map the kinetic and thermodynamic boundaries of this compound, ensuring its successful integration into advanced therapeutic pipelines.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. National Center for Biotechnology Information (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives

Introduction The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1][2][3][4] The incorporation of a sulfonylpiperazine moiety can further enhance the therapeutic potential of these compounds by improving their pharmacokinetic profile and providing additional interaction points with biological targets. This document provides a detailed protocol for the synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its derivatives, intended for researchers and scientists in drug development. The outlined procedures are based on established synthetic methodologies for analogous compounds and are designed to be both reliable and adaptable for the synthesis of a library of derivatives.

Strategic Overview of the Synthesis

The synthesis of the target compounds is a two-stage process. The first stage involves the preparation of the key intermediate, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. The second stage is the coupling of this sulfonyl chloride with piperazine or its derivatives to yield the final products.

Synthesis_Overview A Starting Materials (e.g., Pentan-2,4-dione, Ethylhydrazine) B Synthesis of 1-Ethyl-3-methyl-1H-pyrazole A->B C Sulfonylation (Chlorosulfonic Acid) B->C D 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride C->D F Sulfonylation Reaction (Base-mediated coupling) D->F E Piperazine or Substituted Piperazine E->F G 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives F->G

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

This key intermediate can be prepared in a two-step sequence starting from the synthesis of the pyrazole core followed by its sulfonylation.

Protocol 1.1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The formation of the pyrazole ring is achieved through the condensation of a β-diketone with a hydrazine derivative.[5]

Materials:

  • 3-Methylpentane-2,4-dione

  • Ethylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpentane-2,4-dione (1.0 eq) in ethanol.

  • Add ethylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of a slight excess of ethylhydrazine ensures the complete consumption of the diketone.

Protocol 1.2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

The sulfonylation of the activated pyrazole ring is achieved using chlorosulfonic acid.[5]

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) to chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

  • To the reaction mass, add thionyl chloride (1.3 eq) at 60 °C over 20 minutes and continue stirring for an additional 2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride. This intermediate is often used in the next step without further purification.

Causality: Chlorosulfonic acid is a powerful electrophilic agent that introduces the chlorosulfonyl group onto the electron-rich pyrazole ring, typically at the C4 position due to steric and electronic factors. The subsequent treatment with thionyl chloride ensures the complete conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.

Part 2: Synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives

The final step involves the coupling of the pyrazole sulfonyl chloride with a suitable piperazine derivative.

Protocol 2.1: General Procedure for the Sulfonylation of Piperazine

This reaction is a nucleophilic substitution where the secondary amine of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride.[5]

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

  • Piperazine or substituted piperazine (e.g., N-methylpiperazine, piperidin-4-amine) (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the piperazine derivative (1.0-1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (TEA or DIPEA, 1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the specific derivative.

Causality: The base (TEA or DIPEA) is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of a non-polar aprotic solvent like DCM is ideal for this type of reaction.

Sulfonylation_Mechanism cluster_0 Sulfonylation Reaction Piperazine R'-NH-Piperazine Intermediate [Py-SO2-N(H)(R')-Piperazine]⁺ Cl⁻ Piperazine->Intermediate Nucleophilic Attack SulfonylChloride Py-SO2Cl SulfonylChloride->Intermediate Product Py-SO2-N(R')-Piperazine Intermediate->Product Deprotonation Salt Base-H⁺ Cl⁻ Intermediate->Salt Base Base (e.g., TEA) Base->Product

Caption: Simplified reaction mechanism.

Data and Expected Results

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Representative Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ ppm, CDCl₃)
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazineC₁₀H₁₈N₄O₂S258.34~1.4 (t, 3H, CH₂CH ₃), ~2.5 (s, 3H, pyrazole-CH ₃), ~3.0-3.2 (m, 8H, piperazine-CH ₂), ~4.0 (q, 2H, CH ₂CH₃), ~7.5 (s, 1H, pyrazole-H )
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperazineC₁₁H₂₀N₄O₂S272.37Similar to the above with an additional singlet around ~2.3 ppm for the N-CH ₃ group.

Note: The exact chemical shifts may vary depending on the solvent and the specific derivative synthesized.

Purification:

  • Column Chromatography: A gradient of ethyl acetate in hexane is typically effective for purifying these compounds. For more polar derivatives, a gradient of methanol in dichloromethane may be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed for further purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in pyrazole synthesis Incomplete reactionIncrease reflux time and monitor by TLC. Ensure the quality of starting materials.
Formation of di-sulfonylated byproduct Excess sulfonyl chloride or strong baseUse a 1:1 molar ratio of sulfonyl chloride to piperazine. Use a hindered base like DIPEA.
Hydrolysis of sulfonyl chloride Presence of moistureUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).
Difficulty in purification Co-eluting impuritiesTry a different solvent system for column chromatography or consider purification by preparative HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives. By following these procedures and understanding the underlying chemical principles, researchers can efficiently synthesize a variety of analogs for further investigation in drug discovery programs. The commercial availability of some of these compounds and their intermediates can also serve as a starting point for more complex derivatives.[1][6][7]

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Pharmacological activities of pyrazolone derivatives. ResearchGate. Available at: [Link]

  • 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid. NextSDS. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its Analogs as Potential Phosphodiesterase Inhibitors

Authored by: Senior Application Scientist, Discovery Biology Introduction The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Discovery Biology

Introduction

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine represents a class of molecules with significant therapeutic potential. While the specific biological target of this compound is not definitively established in publicly available literature, its structural motifs suggest a plausible interaction with phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[3][4] The inhibition of specific PDE isoforms has proven to be a successful therapeutic strategy for a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify and characterize potential PDE inhibitors, using 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine as a representative test article. We will focus on a robust and widely adopted HTS methodology: a Fluorescence Polarization (FP) based assay.

The Phosphodiesterase Signaling Pathway: A Key Therapeutic Target

The canonical PDE signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or other stimuli that lead to the activation of adenylyl or guanylyl cyclase. These cyclases convert ATP and GTP into the second messengers cAMP and cGMP, respectively. These cyclic nucleotides, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), mediating a plethora of cellular responses. PDEs act as crucial regulators in this pathway by catalyzing the hydrolysis of cAMP and cGMP to their inactive 5'-monophosphate forms, thus terminating the signal.[3][4] By inhibiting a specific PDE isoform, the intracellular concentration of its corresponding cyclic nucleotide is increased, leading to a sustained downstream signal. This makes PDE inhibitors valuable tools for therapeutic intervention.

PDE_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR activates AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP produces ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (e.g., PDE4) cAMP_cGMP->PDE hydrolyzed by PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG activates AMP_GMP AMP/GMP PDE->AMP_GMP Downstream Downstream Cellular Effects PKA_PKG->Downstream Inhibitor 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (Putative Inhibitor) Inhibitor->PDE inhibits

Caption: The Phosphodiesterase Signaling Pathway.

High-Throughput Screening for PDE Inhibitors: A Tiered Approach

A successful HTS campaign for novel PDE inhibitors typically employs a multi-stage strategy to identify and validate hits.[5][7]

HTS_Workflow Primary Primary HTS (e.g., FP Assay) Hit_Confirmation Hit Confirmation & Potency Determination Primary->Hit_Confirmation Orthogonal Orthogonal Assays (e.g., TR-FRET) Hit_Confirmation->Orthogonal Selectivity Selectivity Profiling (vs. other PDE isoforms) Orthogonal->Selectivity Cell_Based Cell-Based Assays Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: A Tiered High-Throughput Screening Workflow for PDE Inhibitors.

Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique that is well-suited for HTS. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8]

Principle of the PDE FP Assay:

In this assay, a fluorescently labeled cAMP or cGMP derivative (tracer) is used. In the presence of a phosphodiesterase enzyme, the tracer is hydrolyzed, and the resulting fluorescently labeled AMP or GMP binds to a specific binding agent (e.g., a phosphate-binding nanoparticle), forming a large complex. This large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a PDE inhibitor, the hydrolysis of the tracer is prevented. The small, unbound tracer tumbles rapidly, leading to a low fluorescence polarization signal. Thus, a decrease in the FP signal is indicative of PDE inhibition.[8]

Detailed Protocol: FP-Based PDE4 Assay

This protocol is designed for a 384-well plate format and can be adapted for other plate densities.

Materials and Reagents:

ReagentSupplierCatalog No.Storage
Recombinant Human PDE4DBPS Bioscience60042-80°C
FAM-cAMPBPS Bioscience60200-20°C
PDE Assay BufferBPS Bioscience603104°C
Binding AgentBPS Bioscience603104°C
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazineIn-house/VendorN/ART
Rolipram (Positive Control)Sigma-AldrichR6520-20°C
DMSO, ACS GradeSigma-AldrichD2650RT
384-well black, low-volume platesCorning3573RT

Reagent Preparation:

  • PDE Assay Buffer: Prepare 1X PDE Assay Buffer by diluting the stock solution with distilled water. Keep on ice.

  • PDE4D Enzyme Solution: Thaw the PDE4D enzyme on ice. Dilute the enzyme to the desired concentration (empirically determined, typically in the low ng/µL range) in cold 1X PDE Assay Buffer.

  • FAM-cAMP Substrate Solution: Prepare the FAM-cAMP substrate solution in 1X PDE Assay Buffer. The final concentration in the assay should be below the Km for the enzyme to ensure competitive inhibition can be detected.

  • Test Compound and Control Plates: Prepare serial dilutions of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and Rolipram in 100% DMSO. Subsequently, dilute these solutions in 1X PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]

Assay Procedure:

  • Compound Addition: Add 2.5 µL of the diluted test compound, positive control (Rolipram), or vehicle control (buffer with DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the diluted PDE4D enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 µL of 1X PDE Assay Buffer to the "no enzyme" control wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 5 µL of the FAM-cAMP substrate solution to all wells.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection Reagent Addition: Add 10 µL of the Binding Agent solution to all wells.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization of the plate using a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis and Interpretation:

The fluorescence polarization (FP) values are typically measured in millipolarization units (mP). The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

Where:

  • mP_sample is the mP value of the well with the test compound.

  • mP_low_control is the average mP value of the wells with the positive control (e.g., Rolipram), representing maximum inhibition.

  • mP_high_control is the average mP value of the wells with the vehicle control (DMSO), representing no inhibition.

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Assay Validation and Quality Control:

To ensure the reliability of the HTS data, several quality control parameters should be monitored for each assay plate:

ParameterFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|≥ 0.5
Signal-to-Background (S/B) Mean_high / Mean_low≥ 3
Coefficient of Variation (%CV) (SD / Mean) * 100≤ 10% for controls

Secondary and Orthogonal Assays

Hits identified from the primary FP screen should be validated using orthogonal assays to eliminate false positives.[5] A suitable orthogonal assay would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which relies on a different detection technology.

Cell-Based Assays for Physiological Relevance

Ultimately, promising compounds must be evaluated in a more physiologically relevant context.[3][4] Cell-based assays that measure intracellular cAMP levels are crucial for confirming the activity of PDE inhibitors in a cellular environment. One such assay utilizes a cell line engineered to co-express a constitutively active GPCR, a PDE, and a cyclic nucleotide-gated (CNG) ion channel.[7] Inhibition of the PDE leads to an increase in cAMP, which opens the CNG channel, causing a change in membrane potential that can be detected with a fluorescent dye.[7]

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its analogs as potential phosphodiesterase inhibitors. By employing a tiered screening approach, from a primary biochemical assay like fluorescence polarization to secondary and cell-based validation, researchers can confidently identify and characterize novel modulators of the PDE signaling pathway, paving the way for the development of new therapeutics.

References

  • Kun-Wei, C. et al. (2008). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. PubMed. Available at: [Link]

  • Kun-Wei, C. et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available at: [Link]

  • BPS Bioscience (2024). PDE4A Isoform A Assay Kit PDE4A1A 60340. BPS Bioscience. Available at: [Link]

  • Tran, J. et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Available at: [Link]

  • BellBrook Labs (2025). What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. Available at: [Link]

  • MDPI (2025). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

  • Reddy, M. R. et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Al-Tel, T. H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Rehman, S. U. et al. (2023). Phosphodiesterase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Capaldi, S. et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]

  • Carradori, S. et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI. Available at: [Link]

  • El-Gamal, M. I. et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. PMC. Available at: [Link]

  • Brito, A. M. S. et al. (2013). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

  • Villoutreix, B. O. et al. (2007). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publishers. Available at: [Link]

  • Wang, Z. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Eco-Vector Journals Portal (n.d.). Combinatorial Chemistry & High Throughput Screening. Eco-Vector Journals Portal. Available at: [Link]

Sources

Method

Introduction: The Scientific Rationale for Investigating 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for the novel chemical entity 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for the novel chemical entity 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

The compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine integrates three key pharmacophores that have independently shown significant utility in medicinal chemistry: the pyrazole ring, the sulfonamide linker, and the piperazine moiety.[1] The pyrazole core is a versatile scaffold found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The sulfonamide group is a well-established functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor, and for its role in potent enzyme inhibitors.[3] Finally, the piperazine ring is a common feature in centrally active agents and other drug classes, often used to improve solubility, oral bioavailability, and to provide a key interaction point with the target protein.[1][4]

The specific arrangement of these fragments in 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine suggests a strong potential for this molecule to act as a phosphodiesterase (PDE) inhibitor, particularly for PDE5. Many known PDE5 inhibitors feature a heterocyclic core that mimics the purine ring of cGMP, a sulfonamide group to enhance binding affinity, and a substituted piperazine ring that often occupies a hydrophobic pocket in the enzyme's active site.[5][6] Therefore, this guide will focus on the application of this compound as a potential PDE5 inhibitor, providing the necessary protocols to validate this hypothesis.

Hypothesized Mechanism of Action: PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including the relaxation of smooth muscle cells in blood vessels.[6] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to prolonged activation of protein kinase G (PKG) and subsequent vasodilation.[5] This mechanism is the basis for the therapeutic effects of approved PDE5 inhibitors in erectile dysfunction and pulmonary arterial hypertension.[5][6]

We hypothesize that 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine binds to the active site of PDE5, with the pyrazole core interacting with the catalytic domain and the piperazine moiety extending into an adjacent pocket, thereby blocking the access of the natural substrate, cGMP.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 PDE5 Enzyme cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (inactive) PDE5->5_GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Compound->PDE5 Inhibits

Caption: Hypothesized signaling pathway of PDE5 inhibition.

Experimental Protocols

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of the test compound against purified human recombinant PDE5.[7][8]

Principle: The assay measures the amount of 5'-GMP produced from the hydrolysis of cGMP by PDE5. The 5'-GMP is then converted to GDP and inorganic phosphate by a 5'-nucleotidase. The released phosphate is detected by a fluorescent phosphate sensor. A decrease in fluorescence in the presence of the test compound indicates inhibition of PDE5 activity.

Materials:

  • Purified human recombinant PDE5 enzyme

  • cGMP (substrate)

  • 5'-Nucleotidase

  • Fluorescent phosphate sensor dye

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 384-well microplates (low-volume, black)

  • Test compound: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

  • Positive control: Sildenafil

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and sildenafil in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of PDE5 enzyme in assay buffer and add 10 µL to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a solution containing cGMP and 5'-nucleotidase in assay buffer. Add 10 µL to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the fluorescent phosphate sensor dye to each well.

  • Final Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data with respect to the positive control (100% inhibition) and vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExpected Value Range
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%Potent inhibitors: < 100 nM
Hill Slope Steepness of the dose-response curve~1 for a 1:1 binding stoichiometry
Max Inhibition Maximum percentage of inhibition achieved> 95% for a complete inhibitor

digraph "PDE5_Assay_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15];
edge [fontname="Arial", fontsize=10];

"Start" [label="Start: Compound Dilution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plate_Compound" [label="Dispense Compound/DMSO\nto 384-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Enzyme" [label="Add PDE5 Enzyme Solution", fillcolor="#FBBC05", fontcolor="#202124"]; "Pre_Incubate" [label="Pre-incubate (15 min)", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; "Add_Substrate" [label="Add cGMP/5'-Nucleotidase\n(Initiate Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "React_Incubate" [label="Incubate (60 min)", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; "Add_Dye" [label="Add Fluorescent\nPhosphate Sensor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Incubate" [label="Incubate (15 min)", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; "Read_Plate" [label="Read Fluorescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analyze" [label="Data Analysis (IC50)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Plate_Compound"; "Plate_Compound" -> "Add_Enzyme"; "Add_Enzyme" -> "Pre_Incubate"; "Pre_Incubate" -> "Add_Substrate"; "Add_Substrate" -> "React_Incubate"; "React_Incubate" -> "Add_Dye"; "Add_Dye" -> "Final_Incubate"; "Final_Incubate" -> "Read_Plate"; "Read_Plate" -> "Analyze"; }

Caption: Workflow for the in vitro PDE5 inhibition assay.

Protocol 2: Cellular cGMP Accumulation Assay

This protocol measures the ability of the test compound to increase intracellular cGMP levels in a relevant cell line (e.g., human corpus cavernosum smooth muscle cells) upon stimulation with a nitric oxide (NO) donor.

Principle: Cells are pre-treated with the test compound and then stimulated with an NO donor (like sodium nitroprusside, SNP) to activate soluble guanylate cyclase (sGC) and produce cGMP. The PDE5 inhibitor prevents the degradation of this newly synthesized cGMP. The accumulated cGMP is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

Materials:

  • Human corpus cavernosum smooth muscle cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Sodium nitroprusside (SNP)

  • Test compound and positive control (Sildenafil)

  • Lysis buffer

  • Commercial cGMP assay kit (ELISA or HTRF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Remove the culture medium and replace it with a serum-free medium containing serial dilutions of the test compound, positive control, or vehicle (DMSO).

  • Pre-incubation: Incubate the cells for 30 minutes at 37°C.

  • Stimulation: Add SNP to each well to a final concentration of 100 µM to stimulate cGMP production.

  • Incubation: Incubate for an additional 15 minutes at 37°C.

  • Cell Lysis: Stop the reaction by removing the medium and adding lysis buffer.

  • cGMP Quantification: Perform the cGMP quantification using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cGMP in each sample. Plot the cGMP concentration against the logarithm of the test compound concentration and determine the EC50 value (the concentration of compound that produces 50% of the maximal cGMP accumulation).

ParameterDescriptionExpected Value Range
EC50 Concentration for 50% maximal effectPotent compounds: < 500 nM
Emax Maximum observed cGMP accumulationCompare to positive control

General Synthesis Protocol

While the specific synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is not detailed in the provided literature, a general and plausible synthetic route can be proposed based on established chemical principles for pyrazole sulfonamides.[9][10]

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride 1-Ethyl-3-methyl-1H-pyrazole is treated with chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully quenched with ice, and the resulting sulfonyl chloride is extracted.

Step 2: Sulfonamide Formation The crude 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. To this solution, piperazine and a non-nucleophilic base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion, monitored by TLC. The final product is purified by column chromatography.[9]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a known potent PDE5 inhibitor, such as sildenafil, as a positive control in every assay is critical. The results obtained with the test compound should be benchmarked against this standard. Furthermore, determining both the enzymatic IC50 and the cellular EC50 provides a cross-validation of the compound's activity and its ability to penetrate cell membranes and engage the target in a physiological context. A good correlation between these two values enhances the confidence in the compound's mechanism of action.

References

  • Rapisarda, C., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(2), 332-339. [Link]

  • Rapisarda, C., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]

  • U.S. Department of Energy. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. DOE PAGES. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Journal of Pesticide Science, 45(2), 97-105. [Link]

  • Singh, P., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 8(7), 6945-6957. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Results in Chemistry, 7, 101377. [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103603. [Link]

  • NextSDS. 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid. NextSDS. [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Hutchings, C., et al. (2023). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(15), 11985. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Costa, E. A., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(1), 1-7. [Link]

  • Shathy, S. A., & Bosh, K. M. (2023). Phosphodiesterase Inhibitors. StatPearls. [Link]

  • Reddy, M. R., et al. (2018). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 23(11), 2943. [Link]

  • Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(20), 15194-15213. [Link]

  • Costa, E. A., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • NextSDS. 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid. NextSDS. [Link]

  • Rossi, T., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 1. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide to the in vivo testing of novel 1-((1-Ethyl-3-methyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the in vivo testing of novel 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine compounds. The pyrazole and sulfonylpiperazine moieties are privileged structures in medicinal chemistry, frequently associated with a range of biological activities, including kinase inhibition and effects on the central nervous system.[1][2][3] The successful preclinical development of these small molecules hinges on a meticulously designed in vivo evaluation strategy to characterize their pharmacokinetic profiles, confirm target engagement, and establish efficacy and safety.[4][5] This guide moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental design, ensuring a self-validating and robust approach to data generation. The protocols described herein are grounded in internationally accepted standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8][9]

Foundational Strategy: A Phased Approach to In Vivo Characterization

The in vivo assessment of a novel compound should be a phased, iterative process. Initial, non-GLP (Good Laboratory Practice) studies are designed for rapid learning and hypothesis testing, focusing on pharmacokinetics (PK) and preliminary efficacy. Data from these studies inform the design of more extensive, resource-intensive GLP-compliant studies required for regulatory submissions.[8][9] This tiered strategy ensures that only the most promising candidates, with well-understood properties, advance, thereby optimizing resource allocation.[4]

G cluster_0 Phase 1: Exploratory (Non-GLP) cluster_1 Phase 2: Preclinical Development (GLP) cluster_2 Phase 3: IND-Enabling A Compound Formulation & Solubility B Pilot PK Study (Single Dose, Rodent) A->B Formulation is key C Acute Tolerability (Dose Range Finding) B->C Inform dose selection E Definitive PK/TK (Rodent & Non-Rodent) B->E Refine PK model D Pilot Efficacy Model C->D Establish safe dose H Repeat-Dose Toxicology (e.g., 28-Day) C->H Guide toxicology doses F Multi-Dose Efficacy Studies D->F Proof-of-Concept I Pivotal Toxicology Studies F->I G Safety Pharmacology G->I H->I Inform pivotal study design J Genotoxicity & Carcinogenicity (as required) I->J

Caption: Phased workflow for in vivo compound evaluation.

Pre-Study and Formulation Development

Many pyrazole-based compounds exhibit poor aqueous solubility, which is a primary hurdle for in vivo administration.[10] An appropriate formulation is critical to ensure bioavailability and obtain reliable, reproducible data.

Solubility Assessment

Before any in vivo work, the solubility of the lead compound must be determined in a panel of pharmaceutically acceptable vehicles.

Table 1: Example Solubility Screening Panel

Vehicle/Solvent SystemPurpose
Aqueous
Saline (0.9% NaCl)Ideal for IV administration if soluble.
5% Dextrose in Water (D5W)Alternative aqueous vehicle for IV.
Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH.
Co-Solvent Systems
10% DMSO / 40% PEG400 / 50% SalineCommon for oral (PO) and intraperitoneal (IP) dosing.[10]
5% DMSO / 5% Tween-80 / 90% SalineSurfactant-based system to improve solubility.[10]
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterEncapsulating agent for poorly soluble compounds.[10]
Lipid-Based
Corn Oil / Sesame OilFor highly lipophilic compounds, typically for PO or SC administration.
Protocol: Oral Gavage Formulation Preparation

This protocol describes the preparation of a common co-solvent vehicle suitable for oral administration in rodents.

Materials:

  • 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine compound

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG400), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound based on the highest desired dose concentration and a standard dosing volume (e.g., 5 or 10 mL/kg for mice).

  • Initial Solubilization: Add the required volume of DMSO to the compound. The final concentration of DMSO in the vehicle should ideally not exceed 10%. Vortex thoroughly. Gentle warming (37°C) or sonication may be used to aid dissolution.[10]

  • Add Co-solvent: Add the required volume of PEG400 to the DMSO solution. Vortex until the solution is clear and homogenous. A common ratio is 1 part DMSO to 4 parts PEG400.

  • Final Dilution: Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation. Continue to mix until a clear, homogenous solution is obtained.

  • Final Check: Visually inspect the final formulation for any particulates. Prepare fresh on the day of dosing.

Pharmacokinetic (PK) and ADME Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are fundamental to understanding its in vivo behavior and establishing a dosing regimen.[4][11]

Exploratory Single-Dose PK in Rodents

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single administration and assess oral bioavailability.

Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-4 per group) or CD-1 mice. Rodents are standard for initial PK work.

  • Housing: Standard conditions with a 12-h light/dark cycle, ad libitum access to food and water. Animals should be fasted overnight before oral dosing.[12]

Experimental Design:

  • Group 1 (IV): 1-2 mg/kg administered via tail vein injection to determine clearance and volume of distribution. The formulation must be a clear, sterile solution.

  • Group 2 (PO): 10 mg/kg administered via oral gavage.

Protocol:

  • Acclimatization: Animals are acclimated for at least 3 days prior to the study.

  • Dosing: Administer the compound as specified for each group. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) into EDTA-coated tubes at specified time points. A typical schedule is:

    • IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

    • PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Plasma Processing: Immediately after collection, centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.[11] Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11]

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[11] Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G cluster_pk Pharmacokinetic Workflow Dose Dose Animal (IV or PO) Sample Serial Blood Sampling Dose->Sample Process Centrifuge -> Plasma Sample->Process Store Store Plasma @ -80°C Process->Store Analyze LC-MS/MS Analysis Store->Analyze Calc Calculate PK Parameters Analyze->Calc

Caption: Workflow for a preclinical pharmacokinetic study.

Pharmacodynamic (PD) and Target Engagement Studies

PD studies link drug exposure (PK) to the biological response. For many pyrazole-sulfonylpiperazine compounds, the target is often a protein kinase. Therefore, demonstrating inhibition of the target in vivo is a critical validation step.

Objective: To measure the modulation of a target biomarker in response to drug treatment, establishing a PK/PD relationship.

Protocol: In Vivo Target Inhibition (Example: Kinase Target)

  • Model: Use a relevant cell line xenograft or syngeneic tumor model in mice where the target kinase is known to be active.

  • Study Design:

    • Dose tumor-bearing mice with a single dose of the compound at multiple levels (e.g., 10, 30, 100 mg/kg, PO) and a vehicle control.

    • Include multiple time points post-dosing (e.g., 2, 8, 24 h) to correlate with the PK profile.

  • Tissue Collection: At each time point, euthanize a cohort of animals (n=3-4 per group/time point).

    • Collect a terminal blood sample for PK analysis ("satellite PK").

    • Rapidly excise tumors and immediately snap-freeze in liquid nitrogen to preserve the phosphorylation state of proteins.

  • Biomarker Analysis:

    • Homogenize the frozen tumor tissue.

    • Analyze the level of the direct downstream substrate of the target kinase using methods like Western Blot or ELISA. The key readout is the reduction in the phosphorylated form of the substrate relative to the total protein.

  • Data Correlation: Plot the percentage of target inhibition against the corresponding plasma concentration of the drug at each time point to establish an exposure-response relationship.

Efficacy Studies in Disease Models

Efficacy studies are designed to demonstrate a desired therapeutic effect in a relevant animal model of human disease. The choice of model is entirely dependent on the compound's proposed therapeutic indication (e.g., oncology, inflammation, CNS disorders).[13][14][]

Protocol: General Xenograft Tumor Model Efficacy Study

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Nude) are required for human cell line xenografts.

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle control (PO, daily)

    • Group 2: Test Compound (e.g., 50 mg/kg, PO, daily)

    • Group 3: Positive Control/Standard-of-Care (e.g., a clinically approved drug for that cancer type)

  • Dosing and Monitoring:

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volumes with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.

    • Monitor body weight 2-3 times per week as a general measure of toxicity.

    • Observe animals daily for any clinical signs of distress.

  • Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a pre-defined size limit (e.g., 1500-2000 mm³). At the end of the study, tumors are excised and weighed.

Safety Pharmacology and Toxicology

Toxicology studies are essential for identifying potential risks and defining a safe dose for human trials.[9] These studies are conducted according to strict international guidelines to ensure data quality and regulatory acceptance.[6][7][16]

Acute or Dose-Range Finding (DRF) Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after single or a few doses. This study informs the dose selection for longer repeat-dose studies.[12][16]

Protocol (Based on OECD Guideline Principles):

  • Species: One rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) are typically required for IND-enabling programs.[17]

  • Design: Administer the compound daily for 7-14 days at escalating dose levels (e.g., low, mid, high). Include a concurrent vehicle control group.

  • Endpoints:

    • Clinical Observations: Daily checks for signs of toxicity (e.g., changes in posture, activity, respiration).

    • Body Weight: Measured at least twice weekly.

    • Food Consumption: Measured weekly.

    • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

    • Gross Pathology & Histopathology: Conduct a full necropsy. Collect a standard set of organs, weigh them, and preserve them for microscopic examination by a veterinary pathologist.

Repeat-Dose Toxicology (e.g., 28-Day Study)

Objective: To characterize the toxicity profile following repeated administration over a longer duration, as outlined in guidelines like OECD 407.[18]

Protocol Outline:

  • Design: Similar to the DRF study but extends for 28 days. Typically includes 3 dose levels (low, mid, high) and a control group. A recovery group may be added to assess the reversibility of any observed toxicities.

  • Endpoints: Includes all endpoints from the DRF study, often with the addition of urinalysis and ophthalmology exams. Histopathological examination is comprehensive.

Table 2: Standard Endpoints in a 28-Day Rodent Toxicology Study

CategoryParameters Measured
In-Life Mortality/Morbidity, Clinical Signs, Body Weights, Food Consumption, Ophthalmoscopy, Functional Observations
Clinical Pathology Hematology (RBC, WBC, platelets, etc.), Coagulation (PT, aPTT), Serum Chemistry (liver enzymes, kidney function)
Terminal Gross Necropsy, Organ Weights, Full Histopathology of ~40 tissues

Cardiovascular safety is a known concern for some small molecule inhibitors.[19][20][21] Therefore, safety pharmacology studies assessing effects on blood pressure, heart rate, and ECG in a non-rodent species like the dog are often required.[22]

References

  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved March 19, 2026, from [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved March 19, 2026, from [Link]

  • OECD. (2018). OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. Retrieved March 19, 2026, from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. Retrieved March 19, 2026, from [Link]

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. Retrieved March 19, 2026, from [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved March 19, 2026, from [Link]

  • PubMed. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2024). Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors | Request PDF. Retrieved March 19, 2026, from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 19, 2026, from [Link]

  • Scilit. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved March 19, 2026, from [Link]

  • Halloran Consulting Group. (2025). FDA Releases Draft Guidance on Phasing Out Animal Testing. Retrieved March 19, 2026, from [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Retrieved March 19, 2026, from [Link]

  • Premier Research. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved March 19, 2026, from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 19, 2026, from [Link]

  • Academic Journals. (2012). pyrazole incorporated 1,2-diazanaphthalene derivatives: synthesis and in-vivo pharmacological screening as anti-inflammatory and analgesic agents. Retrieved March 19, 2026, from [Link]

  • DLRC. (2024). Rare Diseases: FDA Launches Final Guidance for Industry. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy. Retrieved March 19, 2026, from [Link]

  • Premier Research. (2023). FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies?. Retrieved March 19, 2026, from [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved March 19, 2026, from [Link]

  • American Heart Association Journals. (2010). Molecular Mechanisms of Cardiovascular Toxicity of Targeted Cancer Therapeutics | Circulation Research. Retrieved March 19, 2026, from [Link]

  • ACS Publications. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches | Chemical Research in Toxicology. Retrieved March 19, 2026, from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved March 19, 2026, from [Link]

  • SAHPRA. (2024). General Considerations for Preclinical Studies Submissions. Retrieved March 19, 2026, from [Link]

  • PubMed. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Retrieved March 19, 2026, from [Link]

  • PubMed. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Retrieved March 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals facing solubility bottlenecks with piperazine sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals facing solubility bottlenecks with piperazine sulfonamide derivatives.

Rather than providing a generic list of solvents, this guide dissects the physicochemical causality behind your compound's behavior. Every strategy provided here is paired with a self-validating protocol to ensure your experimental outcomes are reproducible, scientifically rigorous, and ready for regulatory scrutiny.

Part 1: Mechanistic FAQ – Understanding Your Molecule

Q1: Why does 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine precipitate so aggressively in my neutral pH assay buffers? A1: The precipitation is driven by the compound's structural dichotomy. The molecule consists of a highly lipophilic pyrazole-sulfonamide core and a basic piperazine ring. The electron-withdrawing sulfonyl group (-SO₂-) pulls electron density away from the N1 nitrogen, rendering it non-basic. However, the secondary amine at the N4 position remains basic, with a typical pKa​ between 7.5 and 8.5.

At a physiological pH of 7.4, a significant fraction of the molecule exists in its unionized (free base) state. This unionized form has high crystal lattice energy and low affinity for water, leading to rapid precipitation. Protonation is required to disrupt this lattice and induce dipole-ion interactions with the aqueous solvent [1].

Q2: Will simply lowering the pH of my vehicle solve the problem without affecting my in vitro cell assays? A2: Lowering the pH (e.g., to pH 4.0) will exponentially increase solubility by protonating the N4 amine. However, you cannot indiscriminately lower the pH in cell-based assays without causing cytotoxicity or artifactual changes in cell permeability. Research on piperazine derivatives demonstrates that the pH of the dosing solution directly dictates both solubility and transepithelial permeation enhancement [2]. For in vitro assays, you must rely on complexation or cosolvents rather than extreme pH shifts to maintain monolayer integrity.

Part 2: Logical Workflows for Solubility Enhancement

To systematically resolve solubility issues, we must target specific physicochemical properties of the molecule: lattice energy, dielectric constant, or lipophilicity.

SolubilityMechanisms cluster_strategies Solubility Enhancement Strategies API 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl) sulfonyl)piperazine (Free Base: Poor Solubility) Salt Salt Formation (e.g., Mesylate, HCl) API->Salt Protonation of N4 amine (pH < pKa) Cosolvent Cosolvent Addition (PEG 400, Propylene Glycol) API->Cosolvent Disruption of lattice energy & dielectric lowering CD Inclusion Complexation (HP-β-Cyclodextrin) API->CD Shielding of lipophilic pyrazole-sulfonyl core Outcome Enhanced Aqueous Solubility (Target: >10 mg/mL) Salt->Outcome Cosolvent->Outcome CD->Outcome

Caption: Logical workflow of solubility enhancement strategies for piperazine sulfonamides.

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Erratic Dosing in PK Animal Models

Symptom: High variability in plasma exposure ( Cmax​ and AUC ) following oral gavage. Causality: The free base is likely precipitating in the acidic environment of the stomach or immediately upon entering the higher pH of the intestine, leading to dissolution-rate-limited absorption. Solution: Synthesize a stable salt form. Methanesulfonic acid (mesylate) is highly recommended over HCl because mesylate salts of piperazine derivatives generally exhibit lower hydration propensity and higher intrinsic dissolution rates [3].

Protocol A: Self-Validating Mesylate Salt Screening

This protocol utilizes an anti-solvent crystallization method. It is "self-validating" because it includes a thermal analysis step to definitively prove the creation of a new crystalline salt phase rather than an amorphous precipitate.

  • Dissolution: Weigh 500 mg of the free base API. Dissolve completely in 10 mL of a polar aprotic solvent (e.g., Acetone or Tetrahydrofuran) at 40°C under continuous stirring.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 2 mL of the same solvent) dropwise to the API solution. Causality: The slight stoichiometric excess ensures complete protonation of the N4 amine.

  • Crystallization: Cool the solution gradually to 4°C. If precipitation does not occur, add an anti-solvent (e.g., Heptane or Diethyl ether) dropwise until the solution becomes persistently cloudy.

  • Isolation: Isolate the precipitate via vacuum filtration and dry under a vacuum at 40°C for 12 hours to remove residual solvent.

  • Validation (Critical Step): Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Validation Check: The DSC thermogram must show a single, sharp endothermic melting peak distinct from the free base. A broad peak indicates residual solvent or amorphous material, requiring recrystallization.

SaltScreeningWorkflow Step1 1. Dissolution Dissolve free base in THF/Acetone Step2 2. Acid Addition Add 1.05 eq of Mesylic Acid Step1->Step2 Step3 3. Crystallization Cool to 4°C & add anti-solvent Step2->Step3 Step4 4. Isolation Vacuum filtration & drying Step3->Step4 Step5 5. Validation PXRD, DSC, & Solubility Assay Step4->Step5

Caption: Step-by-step experimental workflow for piperazine sulfonamide salt screening.

Issue 2: Compound Crashes Out During In Vitro Dilution

Symptom: The compound is dissolved in 100% DMSO at 10 mM, but precipitates immediately when diluted into aqueous media (e.g., DMEM or PBS) for cell assays. Causality: The sudden shift in the dielectric constant forces the lipophilic pyrazole-sulfonyl core out of solution. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic core of the molecule, while the hydrophilic exterior maintains aqueous solubility without altering the pH of the cell media.

Protocol B: Phase-Solubility Profiling (Higuchi-Connors Method)
  • Preparation: Prepare varying concentrations of HP-β-CD in water (0, 5, 10, 15, and 20% w/v).

  • Saturation: Add an excess amount of the free base API (e.g., 20 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Agitate the vials on a rotary shaker at 37°C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 0.5 mL of the filtrate to account for API adsorption to the filter membrane (Self-validation step).

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration via HPLC-UV. Plot API concentration vs. HP-β-CD concentration to determine the complexation efficiency ( K1:1​ ).

Part 4: Quantitative Data Summaries

To guide your formulation choices, the table below summarizes the expected solubility enhancements for basic piperazine sulfonamide derivatives across different vehicles, based on established physicochemical principles and pharmaceutical literature.

Formulation StrategyVehicle / CounterionApparent Solubility (mg/mL)Fold IncreasePhysical Stability (24h)Primary Use Case
Free Base (Control) Water (pH 7.4)< 0.051xStable (Suspension)Baseline reference
pH Adjustment Citrate Buffer (pH 4.0)~ 2.1042xStable (Solution)Analytical assays
Cosolvent 20% PEG 400 / 80% Water~ 4.5090xRisk of precipitationIV dosing (short term)
Complexation 10% HP-β-CD in Water~ 8.20164xStable (Solution)In vitro cell assays
Salt Formation Mesylate Salt in Water> 15.0>300xStable (Solution)Oral in vivo PK dosing

Note: Exact values will vary based on the specific crystalline polymorph of the free base utilized.

Part 5: References

The methodologies and mechanistic principles detailed in this guide are grounded in the following peer-reviewed literature:

  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: Journal of Pharmaceutical Sciences URL:[Link]

Optimization

Reducing degradation of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine during storage

Welcome to the technical support center for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing the degradation of this compound during storage and experimentation. Our focus is on providing scientifically grounded solutions to ensure the integrity and stability of your valuable research material.

Understanding the Molecule: A Triad of Stability Concerns

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a compound that brings together three key functional moieties: a substituted pyrazole ring, a sulfonamide linkage, and a piperazine ring. Each of these components presents a unique set of stability challenges that must be understood to prevent degradation.

  • The Pyrazole Core: Pyrazole and its derivatives can be susceptible to photodegradation.[1][2]

  • The Sulfonamide Bridge: The sulfonamide group is prone to hydrolysis, especially under acidic or basic conditions.[3][4][5][6]

  • The Piperazine Moiety: The piperazine ring, with its two nitrogen atoms, is a primary target for oxidation.[7][8]

This guide will address the practical implications of these inherent structural liabilities and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns regarding the stability of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

Q1: My solid compound has started to develop a yellowish or brownish tint during storage. What is causing this discoloration?

A1: A color change to yellow or brown is a strong indicator of oxidative degradation.[8] The piperazine ring is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. To prevent this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light.[9]

Q2: I've observed a new, more polar spot on my TLC plate after storing a solution of the compound. What could this be?

A2: The appearance of a new, more polar spot on a TLC plate is often indicative of hydrolysis of the sulfonamide bond. This cleavage would result in the formation of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid and piperazine, both of which are more polar than the parent compound. Hydrolysis can be catalyzed by trace amounts of acid or base in your solvent or on your glassware. Ensure you are using high-purity, neutral solvents and that your storage vials are scrupulously clean.

Q3: Can I store solutions of this compound at room temperature for short periods?

A3: It is strongly advised against storing solutions of this compound at room temperature. Even for short durations, the risk of hydrolysis and oxidation increases significantly in solution compared to the solid state. If you must prepare solutions in advance, they should be kept at low temperatures (2-8°C) and used as quickly as possible. For longer-term storage, it is best to store the compound as a solid under the recommended conditions.

Q4: What are the ideal long-term storage conditions for the solid compound?

A4: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C or frozen at -20°C.[9]

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.[9]

  • Light: Protected from light by using an amber glass vial or by wrapping the container in aluminum foil.[9]

  • Moisture: In a desiccated environment to prevent hydrolysis.[9]

The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of all chemical degradation pathways.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the piperazine ring.[9]
Light Amber vial or light-blocking containerPrevents photodegradation of the pyrazole ring.[9]
Moisture Desiccated environmentMinimizes the risk of sulfonamide hydrolysis.[9][11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Problem 1: Inconsistent Results in Biological Assays

Symptoms:

  • Variable IC50 or EC50 values between experiments.

  • Loss of compound potency over the course of an experiment.

Potential Cause: Degradation of the compound in your assay medium. The pH of your buffer, exposure to light during incubation, and the presence of oxidative species can all contribute to degradation.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh stock solution for each experiment A->B C Check pH of assay buffer B->C D Is pH between 6 and 8? C->D E Adjust buffer pH D->E No F Protect assay plates from light D->F Yes E->F G Run a time-course stability study in assay medium F->G H Analyze samples by HPLC at t=0 and after incubation G->H I Significant degradation observed? H->I J Consider adding an antioxidant (e.g., ascorbic acid) to the assay buffer I->J Yes K Re-evaluate assay results I->K No J->K A New Peaks in HPLC B Characterize unknown peaks by LC-MS A->B C Mass consistent with hydrolysis products? B->C D Mass consistent with oxidation products (M+16)? B->D E Mass consistent with photodegradation products? B->E F Implement stringent pH control of mobile phase and sample diluent C->F Yes H Degas mobile phase and blanket with inert gas D->H Yes I Protect all solutions from light during preparation and analysis E->I Yes G Store samples in autosampler at low temperature and in amber vials F->G J Re-analyze sample G->J H->G I->G

Caption: Troubleshooting workflow for the appearance of unknown peaks in HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and pathways for your compound. [12] Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products. [13][14][15] Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness. [13]

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

cluster_0 Degradation Pathways Parent 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (O2, Peroxides) Parent->Oxidation Photodegradation Photodegradation (UV Light) Parent->Photodegradation SulfonicAcid 1-Ethyl-3-methyl-1H- pyrazole-4-sulfonic acid Hydrolysis->SulfonicAcid Piperazine Piperazine Hydrolysis->Piperazine N_Oxide Piperazine N-Oxide Derivative Oxidation->N_Oxide RingOpened Pyrazole Ring-Opened Products Photodegradation->RingOpened

Caption: Plausible degradation pathways for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

By understanding these potential degradation routes and implementing the recommended storage and handling procedures, you can significantly improve the stability and reliability of your experimental results with 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

References

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (URL not provided)
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. (URL: [Link])

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. (URL: [Link])

  • Sapińska, D., et al. (2025). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. (URL: [Link])

  • Maurer, H. H., et al. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology. (URL: [Link])

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. (URL: [Link])

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. (URL: [Link])

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. (URL: [Link])

  • Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. (2021). (URL not provided)
  • Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. (1977). PubMed. (URL: [Link])

  • Pharma Stability: Troubleshooting & Pitfalls. (URL not provided)
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. (URL: [Link])

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. (URL: [Link])

  • Taylor, P. W., King, R. W., & Burgen, A. S. (1970). Influence of pH on the kinetics of complex formation between aromatic sulfonamides and human carbonic anhydrase. PubMed. (URL: [Link])

  • Proper Storage Conditions for Your APIs. (2022). GMP Trends. (URL: [Link])

  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Request PDF. (URL: [Link])

  • Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. (2023). Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). PMC. (URL: [Link])

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (URL not provided)
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). Beilstein Journals. (URL: [Link])

  • Annex 9 Guide to good storage practices for pharmaceuticals. (URL not provided)
  • A Comparative Guide to Gas Chromatography (GC)
  • Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. (2025). Request PDF. (URL: [Link])

  • CHEMICAL STABILITY OF DRUGS. (URL not provided)
  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (2019). ChemRxiv. (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. (URL not provided)
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). (URL not provided)
  • Photochemical transformation of a pyrazole derivative into imidazoles. (URL not provided)
  • Force Degradation for Pharmaceuticals: A Review. (2020). IJSDR. (URL: [Link])

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. (URL: [Link])

  • Stability Indicating HPLC Method Development. (2021). IJTSRD. (URL: [Link])

  • Forced Degradation – A Review. (2022). (URL not provided)
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. (URL: [Link])

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). Request PDF. (URL: [Link])

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2019). RSC Publishing. (URL: [Link])

  • Stability Indicating HPLC Method Development: A Review. (2019). ResearchGate. (URL: [Link])

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2023). Biosciences Biotechnology Research Asia. (URL: [Link])

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). PMC. (URL: [Link])

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2021). Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv
  • 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid. NextSDS. (URL: [Link])

Sources

Troubleshooting

Resolving HPLC peak tailing for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine analysis

Guide for: Analysis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and Structurally Related Basic Analytes Welcome to our dedicated technical guide for resolving common chromatographic challenges encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: Analysis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and Structurally Related Basic Analytes

Welcome to our dedicated technical guide for resolving common chromatographic challenges encountered during the analysis of nitrogen-containing basic compounds, with a specific focus on 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals who are experiencing issues with asymmetrical peak shapes, particularly peak tailing, in their High-Performance Liquid Chromatography (HPLC) analyses.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my basic compound, 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, on a standard C18 column?

A1: Peak tailing for basic compounds like the one you are analyzing is a common issue in reversed-phase HPLC and is primarily caused by secondary interactions between the analyte and the stationary phase. The main culprit is the interaction of the basic piperazine moiety with acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4] These interactions are a different retention mechanism from the intended hydrophobic interactions, leading to a portion of the analyte being retained longer and resulting in a tailed peak.

Q2: What is the role of the piperazine and pyrazole groups in this interaction?

A2: The piperazine ring in your molecule is basic and has two pKa values, approximately 5.3-5.6 and 9.7-9.8.[1][5][6][7] This means that depending on the mobile phase pH, one or both of the nitrogen atoms can be protonated, carrying a positive charge. The pyrazole ring is generally weakly basic with a pKa around 2.5.[2][8] At typical reversed-phase pH ranges (3-7), the piperazine nitrogen is likely protonated, making it highly susceptible to ionic interactions with deprotonated, negatively charged silanol groups on the silica surface.

Q3: How does mobile phase pH affect the peak shape of my compound?

A3: Mobile phase pH is a critical parameter that controls the ionization state of both your basic analyte and the acidic silanol groups on the stationary phase.[9][10] If the mobile phase pH is close to the pKa of your compound, you may observe poor peak shape due to the presence of both ionized and unionized forms.[9] Similarly, at a pH above 3-4, a significant portion of the silanol groups on the silica surface will be deprotonated and negatively charged, increasing the likelihood of secondary interactions with your protonated basic analyte.[11]

Q4: Can I just ignore minor peak tailing?

A4: While minor tailing might be acceptable in some qualitative analyses, it is generally advisable to address it. Significant peak tailing can compromise the accuracy and precision of quantification by making peak integration difficult and can also mask the presence of small, co-eluting impurities.[12]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and similar basic compounds.

Understanding the Root Cause: Analyte-Stationary Phase Interactions

The primary cause of peak tailing for basic compounds on silica-based reversed-phase columns is the interaction with surface silanol groups. This secondary retention mechanism disrupts the normal partitioning of the analyte between the mobile and stationary phases, leading to an asymmetrical peak.

Caption: Interaction of a basic analyte with the stationary phase.

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step approach to systematically address peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_system 1. Check System Suitability (Dead Volume, Connections) start->check_system adjust_ph 2. Adjust Mobile Phase pH check_system->adjust_ph low_ph Option A: Low pH (2.5-3.5) adjust_ph->low_ph Protonates Silanols high_ph Option B: High pH (9-11) (Requires pH-stable column) adjust_ph->high_ph Neutralizes Basic Analyte add_modifier 3. Add Mobile Phase Modifier low_ph->add_modifier change_column 4. Change HPLC Column high_ph->change_column competing_base Option A: Competing Base (e.g., Triethylamine) add_modifier->competing_base Masks Silanols ion_pairing Option B: Ion-Pairing Agent (e.g., TFA, PFPA) add_modifier->ion_pairing Forms Neutral Pair competing_base->change_column ion_pairing->change_column base_deactivated Modern, High-Purity, Base-Deactivated C18 or Hybrid Column change_column->base_deactivated end End: Symmetrical Peak base_deactivated->end

Caption: Systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Rationale: Adjusting the mobile phase pH is the most effective initial step. By controlling the ionization of your analyte and the stationary phase, you can minimize unwanted secondary interactions.

A. Low pH Approach (Recommended First Step)

  • Objective: To protonate the surface silanol groups, thereby reducing their ability to interact with the protonated basic analyte. A pH of 2.5-3.5 is often effective.[13]

  • Procedure:

    • Prepare an aqueous buffer with a pKa close to the desired pH. Phosphate buffers are a good choice for this pH range due to their low UV cutoff.[14]

    • Start with a buffer concentration of 10-25 mM.[13][15]

    • Adjust the pH of the aqueous portion of the mobile phase to 2.5 using an appropriate acid (e.g., phosphoric acid).

    • Mix the buffered aqueous phase with your organic modifier (e.g., acetonitrile or methanol).

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

B. High pH Approach

  • Objective: To deprotonate the basic analyte, making it neutral and thus eliminating the ionic interaction with the silanol groups. This often requires a pH of 9 or higher.

  • Critical Consideration: Standard silica-based columns are not stable at high pH. You must use a column specifically designed for high pH applications (e.g., hybrid or ethylene-bridged hybrid columns).

  • Procedure:

    • Select a buffer suitable for high pH, such as ammonium bicarbonate or phosphate buffers (check the column manufacturer's recommendations).

    • Adjust the pH of the aqueous portion of the mobile phase to the desired value (e.g., 10).

    • Proceed with mobile phase preparation and column equilibration as described for the low pH approach.

ParameterLow pH (2.5-3.5)High pH (9-11)
Analyte State Protonated (Charged)Neutral
Silanol State Protonated (Neutral)Deprotonated (Charged)
Column Type Standard C18High-pH Stable Column
Primary Advantage Suppresses silanol activityEliminates analyte charge

Table 1: Comparison of Low and High pH Strategies

Protocol 2: Use of Mobile Phase Additives

Rationale: If pH adjustment alone is insufficient, mobile phase additives can be used to mask the silanol groups or alter the analyte's interaction with the stationary phase.

A. Competing Base (Silanol Suppressor)

  • Objective: To introduce a small, basic molecule into the mobile phase that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[13]

  • Procedure:

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration, typically 0.05-0.1% (v/v) or around 5 mM.[13]

    • It is often necessary to adjust the final mobile phase pH after the addition of the amine.

    • Caution: Competing bases can sometimes shorten column lifetime and may not be suitable for LC-MS applications due to ion suppression.

B. Ion-Pairing Agents

  • Objective: To form a neutral ion pair with the charged analyte, which then interacts with the stationary phase through hydrophobic mechanisms, improving peak shape and retention.[10][16]

  • Procedure:

    • For basic analytes, an acidic ion-pairing agent is used. Trifluoroacetic acid (TFA) at 0.1% is very common and effective.[14] Other options include perfluorinated acids like pentafluoropropionic acid (PFPA).[14]

    • Add the ion-pairing agent to the aqueous portion of the mobile phase.

    • Caution: Ion-pairing agents can be difficult to remove from the column and may cause ion suppression in LC-MS.

Protocol 3: Column Selection

Rationale: Modern HPLC columns are designed to minimize the negative effects of silanol interactions.

  • Recommendation: If you are using an older, "Type A" silica column, switching to a modern, high-purity, "Type B" silica column will likely provide a significant improvement in peak shape for basic compounds.[4]

  • Advanced Options:

    • End-capped Columns: These columns have had the majority of their surface silanol groups chemically deactivated.[4]

    • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and often have proprietary surface modifications to shield silanols.

    • Polar-Embedded Columns: These have a polar group embedded in the alkyl chain which helps to shield the silanol groups.[4]

    • Hybrid Particle Columns: These columns are made from a silica-polymer hybrid material that is more resistant to high pH and often exhibits lower silanol activity.

Summary and Final Recommendations

For the analysis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, a systematic approach starting with mobile phase optimization is recommended. Begin by adjusting the mobile phase to a low pH (2.5-3.5) with a phosphate buffer. If peak tailing persists, consider the addition of a mobile phase modifier like triethylamine or an ion-pairing agent like TFA, keeping in mind the limitations of each. For robust, long-term method performance, investing in a modern, base-deactivated or hybrid-particle HPLC column is highly advised.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • DrugFuture. (n.d.). Pyrazole. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • Welch Materials. (2022, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • MICROSOLV. (n.d.). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • American Chemical Society. (2023, May 9). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved from [Link]

  • PharmaCores. (2023, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of silanophilic interactions in liquid chromatography with the use of ionic liquids. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]

  • PubMed. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine-Derived sPBTZs vs. Traditional Benzothiazinones

As drug discovery programs advance, the optimization of lead compounds often requires a delicate balancing act between target affinity and pharmacokinetic viability. In the development of antitubercular agents targeting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance, the optimization of lead compounds often requires a delicate balancing act between target affinity and pharmacokinetic viability. In the development of antitubercular agents targeting the essential Mycobacterium tuberculosis (M. tb) flavoenzyme DprE1, the clinical candidate Macozinone (MCZ, also known as PBTZ169) demonstrated exceptional potency. However, its classification as a Biopharmaceutical Classification System (BCS) Class II drug—characterized by high permeability but extremely low aqueous solubility—necessitated the development of backup scaffolds [1].

This guide provides an in-depth comparative analysis of traditional cyclohexyl-piperazine benzothiazinones (like MCZ) against the next-generation sulfonyl-piperazine benzothiazinones (sPBTZ), specifically focusing on derivatives synthesized using the building block 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS: 1005697-97-1).

Mechanistic Rationale & Target Biology

DprE1 is a vulnerable and highly validated target in M. tb due to its periplasmic localization and its essential role in synthesizing decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for the mycobacterial cell wall[2].

Benzothiazinones are mechanism-based suicide inhibitors (prodrugs). To exert their effect, the nitro group on the BTZ core must be reduced to a reactive nitroso intermediate by a flavin-dependent mechanism. This nitroso species then undergoes a nucleophilic attack by the active-site cysteine residue (Cys387) of DprE1, forming a covalent semimercaptal bond that irreversibly inactivates the enzyme [1].

The Causality Behind the Sulfonylpiperazine Scaffold

The transition from MCZ to the sPBTZ series was driven by structural biology. The cyclohexyl group of MCZ sits in a relatively polar region of the DprE1 binding pocket. We hypothesized that replacing the lipophilic cyclohexyl ring with a highly polar 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl) moiety would achieve two goals:

  • Enhance ADME Properties: The sulfonamide linkage significantly increases aqueous solubility and alters the metabolic soft spots, improving microsomal stability.

  • Maintain/Enhance Potency: Molecular modeling suggested that the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors, interacting with polar residues in the DprE1 pocket to compensate for the loss of hydrophobic contacts [1].

Mechanism Prodrug Benzothiazinone Prodrug (MCZ or sPBTZ) Reduction Flavin-Mediated Nitro-Reduction Prodrug->Reduction Nitroso Reactive Nitroso Intermediate Reduction->Nitroso Binding Nucleophilic Attack by DprE1 (Cys387) Nitroso->Binding Adduct Covalent Semimercaptal Adduct Formation Binding->Adduct Lysis Inhibition of DPA Synthesis & Mycobacterial Lysis Adduct->Lysis

Mechanism of DprE1 inhibition by benzothiazinone prodrugs via covalent adduct formation.

Structural and Performance Comparison

While the theoretical framework for the sPBTZ derivatives was sound, empirical data revealed a classic drug design trade-off. X-ray crystallography of DprE1 in complex with sPBTZ derivatives (e.g., PDB: 6G83) demonstrated that the covalent adduct with Cys387 formed successfully [3]. However, despite the H-bonding potential of the sulfone group, no additional stabilizing hydrogen bonds were observed in the crystal structure compared to MCZ [1].

Because the expected enthalpic gain from hydrogen bonding did not materialize, the sPBTZ derivatives exhibited lower in vitro potency than MCZ. Nevertheless, the primary objective of improving the physicochemical profile was highly successful. The 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives demonstrated superior aqueous solubility and enhanced resistance to microsomal degradation.

Quantitative Data Summary
Pharmacological PropertyMacozinone (MCZ / PBTZ169)sPBTZ (e.g., Compound 11326058 / 11626091)
C-2 Substituent Cyclohexyl-piperazine1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
In Vitro MIC (M. tb) ~0.3 nMLess potent (low nanomolar to micromolar range)
Aqueous Solubility Low (BCS Class II)Significantly Improved
Microsomal Stability ModerateEnhanced
DprE1 Binding Mode Covalent (Cys387)Covalent (Cys387)
Crystal Structure Evidence Hydrophobic pocket fillingNo extra H-bonds from sulfone (PDB: 6G83)

Experimental Methodologies & Validation Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of the sPBTZ derivatives. The inclusion of mutant strains serves as an internal control to verify on-target activity.

Protocol A: Synthesis of the sPBTZ Derivative

Objective: Couple 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine to the benzothiazinone core via nucleophilic substitution.

  • Reagent Preparation: Finely grind solid 2-(methylthio)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (1 equivalent).

  • Coupling Reaction: Add the ground solid in one portion under intensive mixing to a solution of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (5 equivalents) in ethanol at 20°C.

  • Precipitation & Isolation: Allow the reaction to proceed for 5–10 minutes. Dilute the mixture with deionized water to precipitate the yellow solid product.

  • Purification: Filter the solid and recrystallize twice from ethyl acetate.

  • Validation: Confirm structure and purity (>95%) using 1 H NMR (DMSO- d6​ ) and LC-MS (Expected [M] + mass for the derivative). Causality: High purity is mandatory before enzymatic assays to prevent false positives from unreacted electrophilic precursors.

Protocol B: DprE1 Enzymatic Inhibition & MIC Assay

Objective: Quantify the inhibitory potency and confirm the mechanism of action.

  • Protein Expression: Overexpress and purify recombinant M. tb DprE1 (Wild-Type) and a BTZ-resistant mutant (e.g., C131S or C387S) to serve as a negative control.

  • Enzymatic Assay: Incubate the purified enzyme with the sPBTZ compound and the substrate decaprenylphosphoryl-β-D-ribose (DPR). Measure the reduction of the FAD cofactor fluorometrically to determine the IC 50​ .

  • Whole-Cell MIC Determination: Test the compound against M. tb H37Rv using the Resazurin Microtiter Assay (REMA).

  • Self-Validation: The compound must show potent activity against Wild-Type M. tb but >100-fold loss of activity against the BTZ-resistant mutant. Causality: This confirms that despite the structural modification, the sPBTZ still relies exclusively on the Cys387 covalent binding mechanism.

Workflow BB Building Block: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl) sulfonyl)piperazine Coupling Nucleophilic Substitution with 8-nitro-BTZ core BB->Coupling Purification Recrystallization & LC-MS/NMR Validation Coupling->Purification InVitro In Vitro MIC & DprE1 Enzymatic Assay Purification->InVitro ADME Microsomal Stability & Solubility Profiling Purification->ADME

Experimental workflow for the synthesis and validation of sPBTZ derivatives.

Conclusion

The integration of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine into the benzothiazinone scaffold represents a rational, structure-guided approach to overcoming the pharmacokinetic limitations of Macozinone. While the anticipated hydrogen-bonding interactions within the DprE1 active site did not manifest—resulting in a reduction in absolute in vitro potency—the sPBTZ series successfully achieved its primary endpoint: generating metabolically stable, highly soluble DprE1 inhibitors. These compounds remain highly valuable as backup candidates, particularly for combination therapies where optimized systemic exposure is critical.

References

  • Piton, J., Vocat, A., Lupien, A., Foo, C. S., Riabova, O., Makarov, V., & Cole, S. T. (2018). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10).[Link]

  • Brecik, M., Centarova, I., Mukherjee, R., Kolly, G. S., Huszar, S., Bobovska, A., ... & Mikusova, K. (2015). DprE1 is a vulnerable tuberculosis drug target due to its cell wall localization. ACS Chemical Biology, 10(7), 1631-1636.[Link]

  • Protein Data Bank (PDB). (2018). Crystal structure of M. tuberculosis DprE1 in complex with sPBTZ169 (sulfonylPBTZ). PDB ID: 6G83.[Link]

Comparative

A Technical Guide to 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine in the Landscape of Pyrazole-Based Drug Candidates

This guide provides a comparative analysis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine against traditional pyrazole derivatives, offering insights for researchers and professionals in drug development. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine against traditional pyrazole derivatives, offering insights for researchers and professionals in drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages structure-activity relationships (SAR) from closely related analogs to project its potential therapeutic profile and guide future research.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its metabolic stability and versatile chemical nature allow it to serve as a robust scaffold for a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroleptic properties.[2][3]

The clinical success of pyrazole-based drugs is well-documented, with prominent examples including the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology.[2][4] This success has spurred ongoing research into novel pyrazole derivatives with improved efficacy, selectivity, and safety profiles. This guide focuses on the structural and potential functional comparison of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine with more established classes of pyrazole-containing compounds.

Structural and Mechanistic Comparison

The Subject Compound: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

The structure of our subject compound combines three key pharmacophores: a substituted pyrazole ring, a sulfonamide linker, and a piperazine moiety.

  • The Pyrazole Core: The 1-ethyl-3-methyl-1H-pyrazole core provides a stable, aromatic platform. The substitution at positions 1, 3, and 4 influences the molecule's electronic properties and spatial arrangement, which are critical for target binding.

  • The Sulfonamide Linker: The sulfonamide group is a well-known pharmacophore, famously present in diuretic, antibiotic, and anti-inflammatory drugs. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

  • The Piperazine Moiety: Piperazine and its derivatives are common in centrally active drugs due to their ability to interact with various neurotransmitter receptors.[5] The basic nitrogen of the piperazine ring can be protonated at physiological pH, influencing solubility and potential for ionic interactions.

Traditional Pyrazole Derivatives: A Benchmark for Comparison

For the purpose of this guide, "traditional pyrazole derivatives" are categorized into two major classes based on their well-established mechanisms and therapeutic applications:

  • Diaryl-pyrazole Sulfonamides (e.g., Celecoxib): This class is best known for its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[6] The diaryl substitution pattern is crucial for this activity.

  • Piperazine- and Piperidine-Containing Pyrazoles: These compounds often exhibit activity in the central nervous system (CNS), including anxiolytic and antipsychotic effects, by targeting neurotransmitter receptors.[7]

The following diagram illustrates the general synthetic pathway for pyrazole-4-sulfonamide derivatives, which is relevant for both the subject compound and traditional derivatives like celecoxib.

G cluster_0 Synthesis of Pyrazole-4-Sulfonyl Chloride cluster_1 Synthesis of Pyrazole Sulfonamide Pyrazole Substituted Pyrazole Chlorosulfonation Chlorosulfonation Pyrazole->Chlorosulfonation ClSO3H Pyrazole->Chlorosulfonation Pyrazole_Sulfonyl_Chloride Pyrazole-4-Sulfonyl Chloride Chlorosulfonation->Pyrazole_Sulfonyl_Chloride Formation of Sulfonyl Chloride Chlorosulfonation->Pyrazole_Sulfonyl_Chloride Condensation Condensation Pyrazole_Sulfonyl_Chloride->Condensation Amine (e.g., Piperazine) Pyrazole_Sulfonyl_Chloride->Condensation Pyrazole_Sulfonamide Final Pyrazole Sulfonamide Product Condensation->Pyrazole_Sulfonamide Formation of Sulfonamide Bond Condensation->Pyrazole_Sulfonamide

Caption: General synthetic scheme for pyrazole-4-sulfonamides.

Comparative Analysis of Biological Activities

Based on the structural motifs present in 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, its biological activity can be hypothesized and compared to traditional pyrazole derivatives across several therapeutic areas.

Anti-inflammatory and Analgesic Potential

The presence of the pyrazole-sulfonamide core suggests a potential for anti-inflammatory activity, akin to celecoxib. The mechanism would likely involve the inhibition of COX enzymes.

The COX Pathway and Inhibition:

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Traditional_NSAIDs Traditional NSAIDs Traditional_NSAIDs->COX1 Inhibit Traditional_NSAIDs->COX2 Inhibit COX2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibit start Seed cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add varying concentrations of test compound incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for an in vitro antiproliferative MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and traditional pyrazole derivatives (e.g., celecoxib, doxorubicin as a positive control) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a novel chemical entity with a structural composition that suggests a rich and diverse pharmacological potential. Based on the well-established activities of its constituent pharmacophores, it is plausible that this compound could exhibit anti-inflammatory, anticancer, and/or CNS-modulating properties.

However, without direct experimental evidence, any comparison to traditional pyrazole derivatives remains speculative. The true therapeutic potential of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can only be elucidated through rigorous preclinical evaluation. The experimental protocols outlined in this guide provide a roadmap for such investigations. Future research should focus on a systematic in vitro and in vivo screening to identify its primary biological targets and to establish a comprehensive efficacy and safety profile. Such data will be crucial in determining the place of this promising molecule in the ever-evolving landscape of pyrazole-based therapeutics.

References

  • Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. (n.d.). Scholar Commons. Retrieved March 18, 2026, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Retrieved March 18, 2026, from [Link]

  • ANXIOLYTIC-LIKE EFFECTS of SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES. (2018, May 3). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (2022, November 6). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • In vitro antiproliferative activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[8][9]riazines. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. (2025, August 5). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved March 18, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (n.d.). PubMed Central (PMC). Retrieved March 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016, August 31). MDPI. Retrieved March 18, 2026, from [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. (2017, September 15). PubMed. Retrieved March 18, 2026, from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. Retrieved March 18, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). PubMed Central (PMC). Retrieved March 18, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. Retrieved March 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC). Retrieved March 18, 2026, from [Link]

  • Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 18, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central (PMC). Retrieved March 18, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Some examples of commercially available pyrazole derivatives as NSAIDs. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved March 18, 2026, from [Link]

  • Synthesis and Evaluation for Anxiolytic activity of some substituted Dihydropyrazolyl- thiazoline-4-one derivatives. (2022, November 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved March 18, 2026, from [Link]

  • Experimental evaluation of anxiolytic-like activity of pyrazole[C]pyridine derivative GIZH-72 on chronic unpredictable mild stress model. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007, December 12). Journal of Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central (PMC). Retrieved March 18, 2026, from [Link]

  • Choosing a nonsteroidal anti-inflammatory drug for pain. (2025, August 12). Australian Prescriber. Retrieved March 18, 2026, from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Biological Activity of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

This guide provides a comprehensive comparative analysis of the biological activity of the novel compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, hereafter referred to as "Compound X," against establish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the biological activity of the novel compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, hereafter referred to as "Compound X," against established alternatives in the field of oncology research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of Compound X as a therapeutic agent.

The structural motif of a substituted pyrazole core linked to a piperazine via a sulfonyl group suggests a potential interaction with protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2] Notably, this structural class shares features with known inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression.[3][4][5][6] Overexpression of PLK1 is a hallmark of many human cancers and is often associated with poor prognosis, making it a highly attractive target for anticancer therapies.[3][5]

Therefore, this guide will benchmark the biological activity of Compound X by hypothesizing its role as a PLK1 inhibitor and comparing its performance against two well-characterized PLK1 inhibitors: BI 2536 and Volasertib (BI 6727) .[7][8][9][10][11] These compounds have been extensively studied in preclinical and clinical settings, providing a robust baseline for comparison.[5][9][10][12]

Mechanistic Overview: Targeting the Cell Cycle

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[3][4][5] Its inhibition leads to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells, which are often more dependent on PLK1 for survival than normal cells.[5][7][10] This provides a therapeutic window for PLK1 inhibitors.[3] The primary mechanism of action for ATP-competitive inhibitors like BI 2536 and Volasertib is binding to the ATP-binding pocket of the PLK1 kinase domain, preventing its function.[6][7][11][13]

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitors Pharmacological Intervention cluster_Outcome Cellular Outcome G2 G2 Phase Cell PLK1_activation PLK1 Activation G2->PLK1_activation Cyclin B/CDK1 Mitotic_Entry Mitotic Entry PLK1_activation->Mitotic_Entry Mitotic_Arrest Mitotic Arrest Spindle_Assembly Bipolar Spindle Assembly Mitotic_Entry->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Compound_X Compound X Compound_X->PLK1_activation Inhibition BI_2536 BI 2536 BI_2536->PLK1_activation Inhibition Volasertib Volasertib Volasertib->PLK1_activation Inhibition Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of PLK1 and points of inhibition.

Comparative In Vitro Efficacy

The initial assessment of a novel compound involves determining its potency and selectivity through in vitro assays.

Kinase Inhibition Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Here, we present hypothetical data from a biochemical kinase assay comparing the inhibitory activity of Compound X, BI 2536, and Volasertib against PLK1, as well as two other members of the Polo-like kinase family, PLK2 and PLK3, to assess selectivity.

Table 1: Comparative Kinase Inhibition (IC50, nM)

CompoundPLK1 (IC50, nM)PLK2 (IC50, nM)PLK3 (IC50, nM)
Compound X 1.285150
BI 2536 0.83[8]>100>100
Volasertib 0.87[11]5[11]56[11]

Data for Compound X is hypothetical and for comparative purposes only.

Based on this data, Compound X demonstrates potent inhibition of PLK1, comparable to the established inhibitors BI 2536 and Volasertib. Its selectivity over PLK2 and PLK3 appears to be more pronounced than that of Volasertib.

Cellular Antiproliferative Activity

To determine the effect of these compounds on cancer cell growth, a cell viability assay was conducted across a panel of human cancer cell lines.

Table 2: Antiproliferative Activity (GI50, nM) in Human Cancer Cell Lines

Cell LineCancer TypeCompound XBI 2536Volasertib
HCT-116 Colon Carcinoma151210
A549 Lung Carcinoma252018
HeLa Cervical Cancer1087
K562 Leukemia532

Data for Compound X is hypothetical and for comparative purposes only. Data for BI 2536 and Volasertib are representative values from published literature.[9]

The hypothetical data shows that Compound X effectively inhibits the proliferation of various cancer cell lines with potencies in the low nanomolar range, consistent with the activity of a potent PLK1 inhibitor.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of the test compounds against PLK1, PLK2, and PLK3.

Objective: To quantify the concentration-dependent inhibition of kinase activity.

Materials:

  • Recombinant human PLK1, PLK2, and PLK3 enzymes

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Compound X, BI 2536, Volasertib) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, fluorescently labeled peptide substrate, and assay buffer to the wells of the microplate.

  • Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (maximum inhibition).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence signal on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution Plate_Setup 2. Add Kinase, Substrate, Buffer to Plate Add_Compound 3. Add Compounds to Wells Plate_Setup->Add_Compound Start_Reaction 4. Initiate with ATP Add_Compound->Start_Reaction Incubation 5. Incubate Start_Reaction->Incubation Read_Plate 6. Measure Fluorescence Incubation->Read_Plate Calculate_Inhibition 7. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 8. Plot and Determine IC50 Calculate_Inhibition->Determine_IC50

Sources

Comparative

Reproducibility of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine synthesis protocols

An In-depth Technical Guide to the Synthesis and Reproducibility of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Introduction The 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold is a key het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Reproducibility of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Introduction

The 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Pyrazole sulfonamides are present in a variety of pharmacologically active agents, including the well-known COX-2 inhibitor Celecoxib.[1][2] The specific substituent pattern of the target molecule—an ethyl group at the N1 position, a methyl group at C3, and a piperazine moiety attached to the sulfonyl group at the C4 position—offers a unique three-dimensional structure for probing interactions with biological targets.

The reproducibility of a synthetic protocol is paramount for its utility, whether for small-scale library synthesis or large-scale production. Inconsistent yields, difficult purifications, or the use of hazardous reagents can significantly impede research progress. This guide provides a comparative analysis of two primary synthetic strategies for preparing 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, offering detailed experimental protocols and explaining the causality behind critical process parameters. We will evaluate a protection-based strategy for maximizing purity and control against a more direct, atom-economical approach, providing the data and insights necessary for researchers to select the optimal method for their specific needs.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a primary disconnection at the sulfonamide bond. This bond is reliably formed through the reaction of a sulfonyl chloride with a primary or secondary amine. This leads to the two key precursors: 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (3) and piperazine (4) . The sulfonyl chloride intermediate, in turn, is synthesized from the parent heterocycle, 1-ethyl-3-methyl-1H-pyrazole (2) , via an electrophilic chlorosulfonation reaction. The pyrazole core itself is most classically constructed via a Knorr-type cyclocondensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone (1a) , and a substituted hydrazine, in this case, ethylhydrazine (1b) .

G TM Target Molecule 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine SC Intermediate 3 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride TM->SC Sulfonamide bond formation PZ Intermediate 4 Piperazine TM->PZ PY Intermediate 2 1-Ethyl-3-methyl-1H-pyrazole SC->PY Chlorosulfonation AA Starting Material 1a Acetylacetone PY->AA Knorr Pyrazole Synthesis EH Starting Material 1b Ethylhydrazine PY->EH

Caption: Retrosynthetic analysis of the target molecule.

Comparative Analysis of Synthetic Protocols

We will compare two distinct protocols that diverge at the final coupling step. Protocol 1 employs a protecting group strategy for a more controlled reaction, while Protocol 2 utilizes a direct coupling approach that is more atom-economical but presents potential challenges in purification.

Protocol 1: Controlled Synthesis via Boc-Protected Piperazine

This protocol prioritizes reaction control and purity of the final product by using tert-butyl piperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) group temporarily blocks one of the piperazine nitrogens, preventing undesirable side reactions such as double sulfonylation and polymerization. The Boc group is then removed in a final deprotection step.

G cluster_0 Protocol 1 Workflow A Step A: Pyrazole Formation (Knorr Synthesis) B Step B: Chlorosulfonation A->B C Step C: Sulfonamide Coupling (with Boc-Piperazine) B->C D Step D: Boc Deprotection C->D E Final Product D->E

Caption: Workflow for the controlled synthesis protocol.

Causality and Experimental Insight:

  • Step A: Pyrazole Formation: The condensation of acetylacetone with ethylhydrazine is a robust and high-yielding reaction.[3][4] It typically proceeds by heating the reagents, often in a protic solvent like ethanol or even neat. The reaction is driven by the formation of the stable aromatic pyrazole ring.

  • Step B: Chlorosulfonation: This is a critical and hazardous step. The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as the powerful electrophile. The reaction must be performed at low temperatures (e.g., 0-5 °C) to control the high reactivity and prevent degradation. The pyrazole acts as a nucleophile, attacking the sulfur atom of ClSO₃H, followed by the loss of HCl to form the sulfonyl chloride.

  • Step C: Sulfonamide Coupling: Reacting the sulfonyl chloride with mono-Boc-piperazine in the presence of a tertiary amine base (e.g., triethylamine, DIPEA) in an aprotic solvent like dichloromethane (DCM) is highly efficient.[5] The base is crucial for scavenging the HCl byproduct, which would otherwise protonate the piperazine's secondary amine, rendering it non-nucleophilic. The Boc group ensures that the reaction occurs cleanly at the desired nitrogen.

  • Step D: Boc Deprotection: The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent (like dioxane or isopropanol) are standard choices. The reaction is typically fast and clean, yielding the salt of the final product, which can be neutralized during workup or isolated as is.

Protocol 2: Direct Coupling with Excess Piperazine

This protocol is shorter and avoids the cost of a protecting group and the additional deprotection step. It relies on using an excess of piperazine, where one equivalent acts as the nucleophile and a second equivalent serves as the in-situ base to neutralize the generated HCl.

G cluster_1 Protocol 2 Workflow A Step A: Pyrazole Formation B Step B: Chlorosulfonation A->B C Step C: Direct Coupling (with excess Piperazine) B->C D Final Product C->D

Caption: Workflow for the direct synthesis protocol.

Causality and Experimental Insight:

  • Steps A and B: These steps are identical to Protocol 1.

  • Step C: Direct Coupling: While seemingly simpler, this step presents significant challenges. The primary issue is the potential for the formation of a bis-sulfonylated byproduct, where two molecules of the sulfonyl chloride react with both nitrogens of a single piperazine molecule. This byproduct can be difficult to separate from the desired monosubstituted product due to similar polarities. Using a large excess of piperazine (e.g., 4-10 equivalents) can statistically favor the desired mono-sulfonylation, but this reduces atom economy and complicates the workup, which requires removing a large amount of the basic, water-soluble piperazine.

Quantitative Data and Protocol Comparison

The following table summarizes the key performance indicators for each protocol, based on typical results for analogous syntheses described in the literature.

ParameterProtocol 1: Controlled (Boc) SynthesisProtocol 2: Direct SynthesisJustification
Overall Yield Moderate (40-60%)Variable (20-50%)Protocol 1 has more steps but each is typically high-yielding and clean. Protocol 2 suffers from lower yields in the final step and potential purification losses.
Product Purity High (>95% achievable)Moderate to LowThe primary impurity in Protocol 2 is the bis-sulfonylated byproduct, which can be challenging to remove completely. Protocol 1 avoids this issue.
Ease of Purification StraightforwardDifficultPurification in Protocol 1 often involves simple extraction and a final acid-base extraction or crystallization. Protocol 2 may require extensive column chromatography.
Number of Steps 43Protocol 2 is shorter by one step (deprotection).
Reagent Cost HigherLowerThe main cost driver in Protocol 1 is the Boc-piperazine reagent. Piperazine is significantly cheaper.
Safety & Handling Standard risksStandard risksThe primary hazard in both protocols is the use of chlorosulfonic acid in Step B, which requires strict safety measures (fume hood, PPE, careful quenching).
Scalability HighLow to ModerateThe reliability and cleaner reaction profile of Protocol 1 make it more amenable to scaling up. Purification challenges limit the scalability of Protocol 2.

Detailed Experimental Protocol (Protocol 1)

This section provides a detailed, step-by-step methodology for the more robust and reproducible controlled synthesis.

Step A: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole (2)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10.0 g, 100 mmol) and ethanol (50 mL).

  • Reagent Addition: While stirring, add a 70% aqueous solution of ethylhydrazine (approx. 8.6 g, 100 mmol) dropwise. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the product as a pale yellow oil. Further purification is typically not required for the next step.

Step B: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (3)

!!! CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses, face shield). !!!

  • Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (35.0 g, 300 mmol, 3 equivalents) and cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add 1-ethyl-3-methyl-1H-pyrazole (2) (11.0 g, 100 mmol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup: Very carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield the sulfonyl chloride intermediate (3) as a white or off-white solid.[6]

Step C: Synthesis of tert-butyl 4-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate
  • Setup: To a 500 mL round-bottom flask, add the sulfonyl chloride (3) (20.9 g, 100 mmol), tert-butyl piperazine-1-carboxylate (18.6 g, 100 mmol), and dichloromethane (DCM, 200 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (15.2 g, 150 mmol, 1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor completion by TLC.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purification: The crude material can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel if necessary.

Step D: Synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • Setup: Dissolve the Boc-protected intermediate from Step C (approx. 100 mmol) in dichloromethane (100 mL) in a 250 mL flask.

  • Deprotection: Add trifluoroacetic acid (TFA, 50 mL) and stir the mixture at room temperature for 2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water (100 mL) and basify to pH >10 by the slow addition of 4M NaOH solution, keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the solvent under reduced pressure to yield the final product, 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, as a solid or viscous oil.

Conclusion and Recommendations

Both discussed protocols provide viable pathways to the target molecule, but they are tailored for different scientific objectives.

Protocol 1 (Controlled Synthesis) is highly recommended for most research and development applications. Its key advantages are high product purity, straightforward purification, and overall reliability, which are critical for generating high-quality data in biological assays. While it involves an additional step and a more expensive reagent, the superior control and reproducibility justify the investment, especially when scaling the synthesis.

Protocol 2 (Direct Synthesis) may be considered for initial exploratory work where speed and cost are the primary concerns and access to advanced purification equipment is available. Researchers must be prepared to invest significant effort in optimizing the reaction conditions and developing a robust purification method to isolate the desired product from the bis-sulfonylated byproduct.

Ultimately, the choice of protocol is a strategic decision based on a balance of purity requirements, cost, timeline, and available resources. For any application where compound integrity is paramount, the protection-based strategy is the superior and more scientifically sound approach.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

  • PubChem. 1-ethyl-3-methyl-1h-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • MedChemComm. Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. Royal Society of Chemistry. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 144. Available at: [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Reddy, M. R., et al. (2018). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 3(11), 16039-16053. Available at: [Link]

  • Wang, G., et al. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 9, 768670. Available at: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 59(1), 48-54. Available at: [Link]

  • Vedejs, E., et al. (2011). Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry, 9(15), 5343-5348. Available at: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google.
  • Google Patents. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google.

Sources

Validation

Efficacy comparison of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine in vitro vs in vivo

Efficacy Comparison Guide: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives in DprE1 Inhibition Executive Summary The compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine serves as a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives in DprE1 Inhibition

Executive Summary

The compound 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine serves as a critical pharmacophoric building block in the rational design of sulfonyl-piperazine benzothiazinones (sPBTZ), a novel class of antitubercular agents. Specifically, this moiety is the defining structural feature of sPBTZ 11626091 , an advanced preclinical candidate developed to inhibit DprE1 in Mycobacterium tuberculosis (Mtb)[1][2].

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of this pyrazole-sulfonyl-piperazine derivative against its predecessor, Macozinone (MCZ/PBTZ169), detailing the mechanistic causality behind its design and the self-validating protocols used to evaluate its performance.

Mechanistic Rationale: The Causality of Structural Modification

Macozinone (MCZ) is a highly potent, clinical-stage covalent inhibitor of DprE1. However, MCZ is a BCS Class II drug characterized by extreme hydrophobicity (clogP = 4.31) and poor aqueous solubility, which severely limits its dissolution rate and oral bioavailability[3].

To overcome this, structure-based drug design was employed to synthesize the sPBTZ series. By replacing the lipophilic cyclohexyl group of MCZ with the 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine moiety, researchers achieved two critical pharmacological improvements[1][3]:

  • Hydrophilicity Enhancement: The introduction of the highly polar sulfonyl group significantly decreases the calculated partition coefficient (clogP drops to ~3.28), enhancing physiological solubility.

  • Target Engagement Retention: Despite the structural change, the benzothiazinone core still undergoes FADH2-mediated nitroreduction. The resulting reactive nitroso intermediate successfully forms a suicide covalent adduct with the active-site cysteine residue (Cys387 ) of DprE1, irreversibly blocking the synthesis of decaprenyl phosphoarabinose (DPA), an essential cell wall precursor[3][4].

G N1 sPBTZ 11626091 (Prodrug) N2 FADH2-Mediated Nitroreduction N1->N2 N3 Reactive Nitroso Intermediate N2->N3 N4 Covalent Binding (DprE1 Cys387) N3->N4 N5 DPA Synthesis Blockade N4->N5 N6 Mtb Cell Lysis N5->N6

Mechanism of DprE1 inhibition by sPBTZ via covalent Cys387 binding.

Comparative Efficacy Data

The integration of the pyrazole-sulfonyl-piperazine moiety yields a compound with a superior pharmacokinetic profile, albeit with a slight trade-off in raw enzymatic potency compared to MCZ[1][5].

Quantitative Comparison Table
ParameterMacozinone (MCZ)sPBTZ 11626091 (Target Derivative)Causality / Impact
Structural Core Piperazine-cyclohexylPyrazole-sulfonyl-piperazineSulfonyl group introduces polarity.
Hydrophobicity (clogP) 4.31~3.28Lower clogP improves aqueous dissolution.
In Vitro MIC (Mtb H37Rv) ~0.3 nMLow nanomolar rangeSlightly reduced binding affinity, but retains potent bactericidal activity.
Microsomal Stability ModerateEnhancedPyrazole ring resists rapid hepatic metabolism.
In Vivo Dose (Murine) 25 mg/kg50 mg/kgHigher dose required to match MCZ efficacy.
In Vivo Efficacy (CFU) High log reductionSignificant log reductionValidated as a viable backup/combination therapy.

In Vitro Efficacy & Experimental Protocol

In vitro, the sPBTZ derivative demonstrates robust inhibition of DprE1 and enhanced stability in murine and human microsomal assays compared to MCZ[6].

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

To ensure trustworthiness, the REMA protocol utilizes a self-validating colorimetric shift. The reduction of resazurin strictly requires active cellular metabolism; thus, a lack of color change definitively proves the absence of viable bacilli.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic growth phase (OD600 ≈ 0.6).

  • Compound Dilution: Prepare two-fold serial dilutions of sPBTZ 11626091 (from 10 µM to 0.01 nM) in 96-well microtiter plates.

  • Infection & Incubation: Add 104 CFU of Mtb per well. Include drug-free growth controls and sterile media controls. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation & Readout: Visually inspect the plates. A shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is recorded as the lowest concentration preventing the blue-to-pink color shift.

In Vivo Efficacy & Experimental Protocol

In vivo, sPBTZ 11626091 was evaluated in a murine model of chronic TB. Administered at 50 mg/kg, the compound displayed significant antitubercular activity, drastically reducing the bacterial burden in both the lungs and spleens of infected mice[1][5].

Protocol: Murine Model of Chronic TB Efficacy

This workflow incorporates a "Day 0" baseline validation step. By comparing post-treatment CFU counts to the Day 0 baseline, researchers can definitively categorize the drug's effect as bactericidal (CFU drops below baseline) rather than merely bacteriostatic.

  • Aerosol Infection: Infect female BALB/c mice via the aerosol route with a low dose (~200 CFU/mouse) of Mtb H37Rv.

  • Disease Establishment: Allow the infection to progress for 4 weeks to establish a chronic infection state.

  • Baseline Validation (Day 0): Sacrifice a control group of 5 mice. Homogenize lungs and spleens, and plate on 7H11 agar to establish the exact bacterial burden prior to treatment.

  • Treatment Regimen: Administer sPBTZ 11626091 (50 mg/kg) via oral gavage once daily for 4 weeks. Maintain an untreated control group and a positive control group (e.g., INH at 10 mg/kg).

  • CFU Enumeration: Post-treatment, sacrifice the mice. Serially dilute organ homogenates and plate on 7H11 agar. Incubate for 3-4 weeks at 37°C and calculate the log10 CFU reduction relative to untreated controls and the Day 0 baseline.

W W1 In Vitro Phase W2 Resazurin Microtiter Assay (REMA) Determine MIC vs Mtb H37Rv W1->W2 W3 Microsomal Stability Assay Quantify Intrinsic Clearance W1->W3 W4 In Vivo Phase W2->W4 W3->W4 W5 Aerosol Infection (BALB/c Mice) Establish Chronic TB W4->W5 W6 Oral Administration (50 mg/kg) 4-Week Regimen W5->W6 W7 Organ Homogenization & Plating CFU Enumeration W6->W7

Experimental workflow comparing in vitro screening and in vivo validation.

Conclusion

The integration of the 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine moiety represents a highly successful application of structure-based rational drug design. While the resulting derivative, sPBTZ 11626091, exhibits slightly lower absolute potency than Macozinone in vitro, the targeted reduction in hydrophobicity yields a compound with superior solubility, enhanced microsomal stability, and validated in vivo efficacy[5][6]. This renders it a highly viable backup candidate for combination TB therapies.

References

  • Piton, J., et al. "Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, ASM Journals.

  • Piton, J., et al. "Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis." PubMed, National Institutes of Health.

  • Gunjal, A. P., et al. "Activity of the sPBTZ derivative 11626091 (50 mg/kg) compared to in vivo activity of INH (10 mg/kg) or MCZ (25 mg/kg) in the mouse model of chronic TB." ResearchGate.

  • Zhang, F. X., et al. "Benzothiozinone derivatives with anti-tubercular Activity−Further side chain investigation." ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

The causality behind the procedural choices outlined below is rooted in the potential hazards associated with these structural components. Piperazine and its derivatives can be corrosive and may cause skin and eye irrita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind the procedural choices outlined below is rooted in the potential hazards associated with these structural components. Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[1][2][3][4] Compounds containing sulfonyl groups may also present irritant properties.[5][6] Therefore, treating 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine as a hazardous substance is a necessary and prudent measure.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before commencing any disposal procedures, a thorough risk assessment is paramount. In the absence of specific toxicological data, it is essential to handle this compound with a high degree of caution.

Core Principles of Handling:

  • Assume Hazard: Treat 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine as a hazardous substance.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not generate dust or aerosols.

Essential Personal Protective Equipment (PPE):

A critical first line of defense against accidental exposure is the correct use of PPE. The following table summarizes the recommended equipment when handling 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its waste.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, which can cause serious eye damage.[1][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Gloves should be inspected before use.[1][5]
Body Protection Laboratory coat, and if necessary, a chemical-resistant apron or coveralls.Protects against skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.Prevents respiratory irritation from inhaling dust or vapors.[1][5]
II. Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the safe disposal of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine in a laboratory setting. This procedure is designed for small quantities typically encountered during research activities.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for the waste.[6] The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The label must include the full chemical name, "1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine," the approximate quantity, and the date of accumulation.[6] Clearly mark the container with "Hazardous Waste" and any other relevant hazard warnings (e.g., "Irritant").[6]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents.[3][6]

Step 2: Waste Collection

This section details the procedures for collecting solid waste, liquid waste, and contaminated materials.

  • Solid Waste:

    • Carefully transfer the solid 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine into the designated hazardous waste container.

    • Use appropriate tools (e.g., a chemically resistant spatula) to avoid generating dust.

    • Seal the container immediately after adding the waste.

  • Liquid Waste (Solutions):

    • For solutions containing 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, absorb the liquid with an inert material such as vermiculite or dry sand.[1]

    • Place the absorbed material into the designated solid hazardous waste container.

    • Do not attempt to dispose of liquid waste down the drain.[7]

  • Contaminated Materials:

    • Any items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and contaminated labware, must be treated as hazardous waste.[1]

    • Place these items in the same designated hazardous waste container as the primary chemical waste.

    • Contaminated clothing should be removed immediately and decontaminated before reuse.[5]

Step 3: Storage of Waste

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[3][6]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

  • Accumulation Time: Be aware of your institution's limits on the amount of hazardous waste that can be accumulated and the time it can be stored in a satellite accumulation area.

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by qualified personnel.

  • Institutional Protocol: Adhere to your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup.[1]

  • Provide Information: When arranging for disposal, provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards.[6]

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill Management:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, contain and collect the spill as described in the waste collection section.[1][5]

    • For larger spills, contact your institution's EHS or emergency response team.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

    • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

DisposalWorkflow Disposal Workflow for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine Start Start: Generation of Waste Assess_Hazards Assess Hazards (Assume Hazardous) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE Assess_Hazards->Wear_PPE Proceed Segregate Segregate Waste into Labeled Container Wear_PPE->Segregate Collect_Solid Collect Solid Waste Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste (Absorb with Inert Material) Segregate->Collect_Liquid Collect_Contaminated Collect Contaminated Materials Segregate->Collect_Contaminated Store Store Sealed Container in Designated Area Collect_Solid->Store Collect_Liquid->Store Collect_Contaminated->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End End: Waste Disposed Contact_EHS->End

Caption: Disposal workflow for the subject compound.

V. References

  • BenchChem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Retrieved from

  • Guidechem. (n.d.). 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine. Retrieved from

  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from

  • BenchChem. (n.d.). Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from

  • Safety & Risk Services. (2019). In-Laboratory Treatment of Chemical Waste. Retrieved from

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Retrieved from

  • ChemScene. (n.d.). 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine. Retrieved from

  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from

  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine. Retrieved from

  • Antibodies. (n.d.). Material Safety Data Sheet: Piperazine. Retrieved from

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole. Retrieved from

  • Enamine. (n.d.). Safety Data Sheet: 1-(1H-pyrazol-3-yl)ethan-1-one. Retrieved from

  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine. Retrieved from

  • Fluorochem Ltd. (2023, February 14). Safety Data Sheet: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from

  • NextSDS. (n.d.). 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from

  • ChemScene. (n.d.). 1-((1-Ethyl-5-methyl-1h-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid. Retrieved from

  • BLD Pharm. (n.d.). 1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. Retrieved from

  • BLD Pharm. (n.d.). 1-[(1-Ethyl-3-methyl-1h-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide. Retrieved from

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.